HIV-1 integrase inhibitor 4
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H20F2N4O5S |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
4-amino-6-[2-(benzenesulfonyl)ethyl]-N-[(2,4-difluorophenyl)methyl]-1-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C24H20F2N4O5S/c25-16-7-6-15(19(26)11-16)13-29-23(31)20-21(27)18-10-14(12-28-22(18)30(33)24(20)32)8-9-36(34,35)17-4-2-1-3-5-17/h1-7,10-12,33H,8-9,13,27H2,(H,29,31) |
InChI Key |
GNATXMRYUGEZME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC2=CC3=C(N=C2)N(C(=O)C(=C3N)C(=O)NCC4=C(C=C(C=C4)F)F)O |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Activity of Elvitegravir Against HIV-1 Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) that plays a crucial role in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of several combination antiretroviral therapies, a thorough understanding of its in vitro activity against diverse HIV-1 subtypes and resistant variants is paramount for its effective clinical use and for the development of next-generation antiretroviral agents. This technical guide provides a comprehensive overview of the in vitro efficacy of Elvitegravir, detailing its mechanism of action, activity against various HIV-1 clades, and the impact of resistance-associated mutations. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are also presented to support further research and drug development efforts.
Mechanism of Action
Elvitegravir targets the HIV-1 integrase enzyme, which is essential for the integration of the viral DNA into the host cell's genome—a critical step in the viral replication cycle.[1][2] The integrase enzyme carries out two key catalytic reactions: 3'-processing and strand transfer.[2][3] In 3'-processing, integrase cleaves a dinucleotide from each 3' end of the linear viral DNA.[3] Subsequently, during strand transfer, the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.[2][3] Elvitegravir specifically inhibits the strand transfer step by binding to the active site of the integrase-viral DNA complex and chelating essential divalent metal ions (Mg2+), thereby preventing the integration of the viral genome and effectively halting viral replication.[2][4]
Data Presentation
The in vitro antiviral activity of Elvitegravir is typically quantified by determining the concentration of the drug required to inhibit viral replication by 50% (EC50) or 95% (IC95). The following tables summarize the in vitro activity of Elvitegravir against wild-type HIV-1 subtypes and strains harboring key resistance-associated mutations.
Table 1: In Vitro Activity of Elvitegravir Against Wild-Type HIV-1 Subtypes
| HIV-1 Subtype | Cell Line | Assay Type | EC50 (nM) | Reference |
| A | Various | Cell-based | 0.1 - 1.3 | [5] |
| B | Various | Cell-based | 0.1 - 1.3 | [5] |
| C | Various | Cell-based | 0.1 - 1.3 | [5] |
| D | Various | Cell-based | 0.1 - 1.3 | [5] |
| E | Various | Cell-based | 0.1 - 1.3 | [5] |
| F | Various | Cell-based | 0.1 - 1.3 | [5] |
| G | Various | Cell-based | 0.1 - 1.3 | [5] |
| O | Various | Cell-based | 0.1 - 1.3 | [5] |
Table 2: In Vitro Activity of Elvitegravir Against HIV-1 with Integrase Resistance-Associated Mutations
| Mutation(s) | Fold Change in EC50 vs. Wild-Type | Reference |
| T66I | 10 | [6] |
| T66A | 5 - 10 | [6] |
| T66K | 40 - 94 | [6] |
| E92Q | 26 | [6] |
| E92G | 5 - 10 | [6] |
| T97A | 2 | [6] |
| S147G | 4 | [6] |
| Q148R | 92 | [6] |
| Q148H | 5 - 10 | [6] |
| Q148K | 40 - 94 | [6] |
| N155H | 30 | [6] |
Experimental Protocols
The in vitro activity of Elvitegravir is determined using various cell-based assays. The following are detailed methodologies for two commonly employed assays: the PhenoSense™ HIV Drug Susceptibility Assay and the p24 Antigen Capture Assay.
PhenoSense™ HIV Drug Susceptibility Assay (Single-Cycle)
This assay measures the ability of a drug to inhibit a single round of viral replication.
-
Vector Construction: The integrase coding region from a patient's HIV-1 strain or a laboratory strain is cloned into an HIV-1 genomic vector that contains a luciferase reporter gene and is deficient in the env gene.[6]
-
Virus Production: The HIV-1 vector is co-transfected into producer cells (e.g., HEK 293T cells) along with a vector expressing a heterologous viral envelope glycoprotein, such as the amphotropic murine leukemia virus (A-MLV) envelope, to create pseudotyped virus particles capable of a single round of infection.[6]
-
Infection and Drug Treatment: Target cells (e.g., HEK 293 cells) are infected with the pseudotyped virus in the presence of serial dilutions of Elvitegravir.[6]
-
Luciferase Measurement: After a defined incubation period (typically 48 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the amount of viral replication.[6]
-
Data Analysis: The drug concentration that inhibits luciferase activity by 50% (IC50) is calculated by comparing the results from drug-treated cells to untreated control cells.
p24 Antigen Capture Assay (Multi-Cycle)
This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication, over multiple rounds of infection.
-
Cell Culture and Infection: Susceptible target cells (e.g., MT-2, MT-4, or peripheral blood mononuclear cells [PBMCs]) are infected with a replication-competent HIV-1 isolate in the presence of varying concentrations of Elvitegravir.[7][8]
-
Incubation: The infected cell cultures are incubated for a period of 3 to 7 days to allow for multiple rounds of viral replication.[7]
-
Supernatant Collection: At the end of the incubation period, the cell culture supernatant is collected.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).[9][10]
-
The wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24.
-
The collected supernatant is added to the wells, and any p24 antigen present binds to the antibody.
-
A second, enzyme-conjugated anti-p24 antibody is added, which binds to the captured p24 antigen, forming a "sandwich".
-
A substrate is added that is converted by the enzyme into a colored product. The intensity of the color is proportional to the amount of p24 antigen present and is measured using a spectrophotometer.
-
-
Data Analysis: The EC50 value is determined by calculating the concentration of Elvitegravir that results in a 50% reduction in p24 antigen production compared to the untreated control.
Mandatory Visualizations
HIV-1 Integrase Mechanism of Action and Inhibition by Elvitegravir
Caption: Elvitegravir inhibits the strand transfer step of HIV-1 integration.
Experimental Workflow for In Vitro Antiviral Susceptibility Testing
Caption: Workflow for determining the in vitro antiviral activity of Elvitegravir.
References
- 1. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural biology of HIV integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.niaid.nih.gov [rsc.niaid.nih.gov]
- 6. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of tissue culture cell lines to evaluate HIV antiviral resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hanc.info [hanc.info]
- 10. ablinc.com [ablinc.com]
The Core Pharmacological Profile of Elvitegravir: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir (EVG) is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] It targets the HIV-1 integrase enzyme, a critical component of the viral replication machinery, thereby preventing the integration of viral DNA into the host cell genome.[1] This guide provides an in-depth technical overview of the pharmacokinetics and pharmacodynamics of Elvitegravir, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts to support research and development efforts in the field of HIV therapeutics.
Pharmacodynamics: The Mechanism of Viral Suppression
Elvitegravir's primary pharmacodynamic effect is the inhibition of HIV-1 integrase.[1] This enzyme facilitates the insertion of the reverse-transcribed viral DNA into the host chromosome, a process known as strand transfer.[2] By specifically inhibiting this step, Elvitegravir effectively halts the establishment of productive HIV-1 infection in new cells.[2]
The antiviral activity of Elvitegravir is potent, with high trough concentrations that are approximately 6- to 10-fold above the protein binding-adjusted 95% inhibitory concentration (IC95) for wild-type HIV-1, which is 45 ng/mL.[3] This sustained viral suppression is a key factor in its clinical efficacy.
Resistance Profile
As with other antiretroviral agents, the emergence of drug resistance is a clinical consideration for Elvitegravir. In vitro studies have identified several primary resistance-associated mutations (RAMs) in the HIV-1 integrase gene that confer reduced susceptibility to Elvitegravir. These include T66I/A, E92Q/G, S147G, Q148R/H/K, and N155H.[4][5] The Q148R mutation, in particular, has been shown to confer significant resistance to both Elvitegravir and the first-generation INSTI, raltegravir.[6] Second-generation INSTIs, such as dolutegravir and bictegravir, generally exhibit a higher genetic barrier to resistance compared to Elvitegravir.[7]
Pharmacokinetics: The Journey of Elvitegravir in the Body
The clinical utility of Elvitegravir is significantly influenced by its pharmacokinetic properties, which necessitate co-administration with a pharmacokinetic enhancer (booster) to achieve once-daily dosing.
Absorption and Distribution
Following oral administration with food, peak plasma concentrations of Elvitegravir are typically observed around 4 hours post-dose.[1] The presence of food, particularly a standard or high-fat meal, enhances its bioavailability.[8] Administration under fasting conditions can lead to a significant decrease in both Cmax and AUC.[8] Elvitegravir is highly bound to human plasma proteins (98-99%).[9]
Metabolism and Elimination
Elvitegravir is primarily metabolized in the liver and intestines by the cytochrome P450 3A4 (CYP3A4) enzyme.[10][11] A secondary metabolic pathway involves glucuronidation via UGT1A1/3.[10][11] Due to its extensive first-pass metabolism by CYP3A4, Elvitegravir has a short half-life when administered alone.[11]
To overcome this limitation, Elvitegravir is co-formulated with a strong CYP3A4 inhibitor, either cobicistat or ritonavir.[3] This boosting strategy significantly increases Elvitegravir's plasma exposure and prolongs its elimination half-life to approximately 9.5 hours, allowing for a convenient once-daily dosing regimen.[3] The majority of the administered dose is eliminated in the feces (94.8%), with a small fraction recovered in the urine (6.7%).[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of Elvitegravir from various clinical studies.
Table 1: Pharmacokinetic Parameters of Boosted Elvitegravir in Healthy and HIV-Infected Adults
| Population | Elvitegravir Dose (mg) | Booster | AUC₀₋₂₄ (ng·hr/mL) | Cmax (ng/mL) | Cthrough (ng/mL) | T½ (hours) | Reference |
| Healthy Subjects | 150 | Cobicistat 150 mg | 23,840 (CV 25.5%) | - | - | - | [12] |
| HIV-Infected Adults | 150 | Cobicistat 150 mg | - | - | >45 (6-10 fold IC95) | ~9.5 | [3] |
AUC₀₋₂₄: Area under the plasma concentration-time curve over 24 hours; Cmax: Maximum plasma concentration; Cthrough: Trough plasma concentration; T½: Elimination half-life; CV: Coefficient of Variation.
Table 2: Elvitegravir Pharmacokinetics in Special Populations
| Population | Elvitegravir Dose (mg) | Booster | AUC₀₋₂₄ (ng·hr/mL) | Cmax (ng/mL) | Cthrough (ng/mL) | Notes | Reference |
| Pregnant Women (2nd Trimester) | 150 | Cobicistat 150 mg | 15,283 (IQR 11,939–19,038) | - | - | 24% lower AUC vs. postpartum | [13] |
| Pregnant Women (3rd Trimester) | 150 | Cobicistat 150 mg | 14,004 (IQR 9,119–18,798) | - | - | 44% lower AUC vs. postpartum | [13] |
| Postpartum Women | 150 | Cobicistat 150 mg | 21,039 (IQR 13,532–32,788) | - | - | [13] | |
| Children (6-11 years, ≥25 kg) | 150 | Cobicistat 150 mg | 33,814 (CV 58%) | - | - | Higher exposure than adults | [14] |
| Adolescents (12-18 years, ≥35 kg) | 150 | Cobicistat 150 mg | 23,840 (CV 25.5%) | - | - | Similar exposure to adults | [12] |
IQR: Interquartile Range.
Table 3: Impact of Drug-Drug Interactions on Elvitegravir Pharmacokinetics
| Co-administered Drug | Elvitegravir Dose (mg) | Booster | Effect on Elvitegravir | Recommendation | Reference |
| Atazanavir/Ritonavir | 85 | Ritonavir | Similar exposure to 150 mg EVG alone | Dose reduction of EVG to 85 mg | [15] |
| Lopinavir/Ritonavir | 85 | Ritonavir | - | Dose reduction of EVG to 85 mg | [3] |
| Efavirenz | 150 | Cobicistat | 37% lower AUCτ (day 7 post-switch) | Monitor for efficacy | [16] |
| Darunavir/Cobicistat | 150 | Cobicistat | No significant change in C₂₄ | No dose adjustment needed | [17] |
AUCτ: Area under the curve over the dosing interval; C₂₄: Concentration at 24 hours post-dose.
Methodologies for Key Experiments
Bioanalytical Quantification of Elvitegravir in Plasma
Principle: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is used for the quantitative determination of Elvitegravir in human plasma.[9][18][19]
Sample Preparation:
-
Plasma samples (typically 50-100 µL) are obtained from centrifuged whole blood collected in EDTA tubes.[18][19]
-
An internal standard (e.g., a stable isotope-labeled version of Elvitegravir) is added to the plasma sample.[18]
-
Proteins are precipitated using an organic solvent such as methanol, followed by centrifugation to separate the supernatant.[18] Alternatively, liquid-liquid extraction can be employed.[19]
Chromatographic Separation and Mass Spectrometric Detection:
-
The prepared sample is injected into a C18 analytical column.[19]
-
Chromatographic separation is achieved using a mobile phase, often a gradient of methanol or acetonitrile and water with an additive like formic acid.[19]
-
The eluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[9]
-
Quantification is performed by monitoring specific precursor-to-product ion transitions for Elvitegravir and its internal standard.[9]
In Vitro Resistance Selection Studies
Objective: To identify the genetic mutations in HIV-1 that confer resistance to Elvitegravir.
Classical In Vitro Selection Protocol:
-
HIV-1 (e.g., strain IIIB) is cultured in susceptible host cells (e.g., MT-2 cells).
-
The virus is passaged in the presence of a sub-inhibitory concentration of Elvitegravir.
-
The concentration of Elvitegravir is gradually increased with each subsequent passage as viral replication (breakthrough) is observed.[4]
-
At various passages, viral RNA is extracted, and the integrase-coding region of the pol gene is sequenced to identify emerging mutations.[4]
Automated In Vitro Selection:
-
An automated system is used to perform parallel selection experiments in 96-well plates.
-
The virus is challenged with an increased concentration of Elvitegravir at each passage, regardless of viral breakthrough.[4]
-
This method allows for a more rapid and high-throughput selection of resistant viral strains.[4]
Determination of Plasma Protein Binding
Method: Equilibrium Dialysis (Gold Standard)[9][20]
Procedure:
-
A dialysis cell is assembled with a semipermeable membrane (e.g., 5,000 Da molecular weight cutoff) separating two chambers.[9]
-
One chamber contains human plasma spiked with radiolabeled ([¹⁴C]) Elvitegravir.[9]
-
The other chamber contains a protein-free buffer solution (e.g., phosphate buffer).[9]
-
The cell is incubated to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
The concentrations of radiolabeled Elvitegravir in the plasma and buffer chambers are measured using liquid scintillation counting.[9]
-
The percentage of protein-bound drug is calculated based on the concentration difference between the two chambers.
Visualizations
Caption: Mechanism of action of Elvitegravir.
Caption: Metabolic pathway of Elvitegravir.
Caption: Workflow for pharmacokinetic analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]
- 3. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro resistance selections using elvitegravir, raltegravir, and two metabolites of elvitegravir M1 and M4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Routes to Cross-Resistance With Raltegravir and Elvitegravir [natap.org]
- 7. Effects of raltegravir or elvitegravir resistance signature mutations on the barrier to dolutegravir resistance in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elvitegravir for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety, efficacy, and pharmacokinetics of a single-tablet regimen containing elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide in treatment-naive, HIV-infected adolescents: a single-arm, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elvitegravir/Cobicistat Pharmacokinetics in Pregnant and Postpartum Women with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety, efficacy, and pharmacokinetics of single-tablet elvitegravir, cobicistat, emtricitabine, and tenofovir alafenamide in virologically suppressed, HIV-infected children: a single-arm, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Co-Formulated Elvitegravir/Cobicistat/Emtricitabine/Tenofovir Disoproxil Fumarate After Switch From Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
Elvitegravir (JTK-303): A Technical Guide to its Chemical Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir, also known as JTK-303 or GS-9137, is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection.[1][2] Developed by Gilead Sciences under license from Japan Tobacco, it is a key component of several combination antiretroviral therapies.[3] Elvitegravir functions by inhibiting the HIV-1 integrase enzyme, which is crucial for the integration of viral DNA into the host cell's genome, thereby halting viral replication.[1] This technical guide provides a comprehensive overview of the chemical synthesis of Elvitegravir, its physicochemical and pharmacological properties, and detailed experimental protocols.
Physicochemical and Pharmacological Properties
Elvitegravir is a quinolone derivative with the chemical name 6-[(3-chloro-2-fluorophenyl)methyl]-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxoquinoline-3-carboxylic acid.[2][4] It is a white to pale yellow powder with low aqueous solubility.[5][6]
Mechanism of Action
Elvitegravir is an HIV-1 integrase strand transfer inhibitor. Integrase is an essential enzyme for viral replication, and by inhibiting it, Elvitegravir prevents the integration of viral DNA into the host genome. This action blocks the formation of the HIV-1 provirus and halts the propagation of the viral infection.[1]
Pharmacokinetics
The pharmacokinetic profile of Elvitegravir is characterized by its metabolism primarily through cytochrome P450 3A (CYP3A) enzymes.[7] To enhance its systemic exposure and prolong its half-life, Elvitegravir is co-administered with a pharmacokinetic booster such as ritonavir or cobicistat, which are strong CYP3A inhibitors.[7][8] This boosting allows for a once-daily dosing regimen.[7]
Table 1: Physicochemical Properties of Elvitegravir
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₃ClFNO₅ | [2][4] |
| Molecular Weight | 447.88 g/mol | [2] |
| CAS Number | 697761-98-1 | [4] |
| Appearance | White to pale yellow powder | [5][6] |
| Water Solubility | < 0.5 µg/mL at 20 °C | [6] |
| logP | 4.5 | [6] |
| pKa | 6.6 | [6] |
Table 2: Pharmacokinetic Properties of Elvitegravir (Boosted)
| Parameter | Value | Reference |
| Bioavailability | Increased with food | [8] |
| Protein Binding | 98-99% | [8] |
| Metabolism | Primarily CYP3A oxidation, secondarily UGT1A1/3 glucuronidation | [1] |
| Elimination Half-life | Approximately 12.9 hours | [6] |
| Excretion | ~94.8% in feces, ~6.7% in urine | [1][6] |
Chemical Synthesis
The synthesis of Elvitegravir is a multi-step process that involves the construction of the core quinolone ring system followed by the introduction of the necessary side chains. Several synthetic routes have been described in the patent literature. A representative synthesis is outlined below, starting from 2,4-dimethoxybenzoic acid.[9][10]
Experimental Protocols
Representative Synthesis of a Key Quinolone Intermediate
The following is a representative protocol synthesized from patent literature and may require optimization.
Step 1: Synthesis of the β-Ketoester Intermediate
-
To a solution of a substituted methyl benzoate derivative (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF), add a suitable base like lithium diisopropylamide (LDA) at a low temperature (e.g., -78 °C).
-
Slowly add a malonate derivative, such as dimethyl malonate (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the β-ketoester intermediate.
Step 2: Formation of the Enamine Intermediate
-
Dissolve the β-ketoester intermediate (1 equivalent) and (S)-(+)-valinol (1.1 equivalents) in a suitable solvent like toluene.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the mixture.
-
Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent. The resulting crude enamine intermediate may be used in the next step without further purification.
Step 3: Cyclization to the Quinolone Core
-
Dissolve the crude enamine intermediate in a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 250 °C) to effect cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the product by crystallization or column chromatography to obtain the quinolone core.
HIV-1 Integrase Inhibition Assay
This protocol is adapted from a commercially available HIV-1 integrase assay kit and serves as a general guideline.[11]
-
Plate Preparation: Coat a 96-well plate with the donor substrate DNA and incubate. Wash the plate to remove unbound DNA and then add a blocking solution to prevent non-specific binding.
-
Enzyme Incubation: Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.
-
Inhibitor Addition: Add serial dilutions of Elvitegravir (or other test compounds) to the wells and incubate.
-
Strand Transfer Reaction: Initiate the strand transfer reaction by adding the target substrate DNA.
-
Detection: After incubation, wash the plate and add an antibody conjugate that specifically detects the integrated DNA. Add a substrate for the enzyme-linked antibody and measure the resulting signal (e.g., absorbance) using a plate reader.
-
Data Analysis: Calculate the percent inhibition of integrase activity for each concentration of Elvitegravir and determine the IC₅₀ value.
Mechanism of Action: HIV-1 Integrase Inhibition
The following diagram illustrates the mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.
Conclusion
Elvitegravir is a significant advancement in antiretroviral therapy, offering a potent and well-tolerated option for the treatment of HIV-1 infection. Its chemical synthesis, while complex, has been optimized to allow for large-scale production. A thorough understanding of its physicochemical properties, pharmacokinetic profile, and mechanism of action is essential for its effective use in clinical practice and for the development of future integrase inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medkoo.com [medkoo.com]
- 3. WO2011004389A2 - An improved process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 4. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. tga.gov.au [tga.gov.au]
- 7. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. WO2014056465A1 - An improved production method and new intermediates of synthesis of elvitegravir - Google Patents [patents.google.com]
- 10. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]
- 11. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elvitegravir in HIV-1 Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elvitegravir is a potent integrase strand transfer inhibitor (INSTI) used in the treatment of HIV-1 infection. It targets the HIV-1 integrase enzyme, a critical component for the integration of viral DNA into the host cell genome, thereby preventing viral replication.[1][2][3][4][5] Elvitegravir is a key component of several combination antiretroviral therapies, including Stribild® and Genvoya®.[2][5] Accurate and reproducible cell-based assays are essential for the continued research and development of elvitegravir and other antiretroviral agents. These assays are crucial for determining antiviral potency, assessing cytotoxicity, and evaluating potential synergistic or antagonistic interactions with other drugs.
This document provides detailed protocols for key HIV-1 cell-based assays involving elvitegravir, presents quantitative data in a structured format, and includes diagrams to illustrate the experimental workflow and the drug's mechanism of action.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity and cytotoxicity of elvitegravir against various HIV-1 strains in different cell lines.
| Parameter | Value | Cell Line | Virus Strain | Reference |
| IC50 | 0.7 nM | - | HIV-1 IIIB | [6] |
| IC50 | 1.4 nM | - | HIV-2 ROD | [6] |
| IC50 | 2.8 nM | - | HIV-2 EHO | [6] |
| EC50 | 0.1 - 1.3 nM | - | HIV-1 clades A, B, C, D, E, F, G, and O | [1] |
| EC50 | 0.53 nM | - | HIV-2 | [1] |
| CC50 | > 250 µM | HEK-293T | - | [6] |
| CC50 | 4.6 ± 0.5 µM | PBMC | - | [6] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) values can vary depending on the specific assay conditions, cell line, and virus strain used. CC50 (50% cytotoxic concentration) is a measure of the drug's toxicity to the cells.
Experimental Protocols
Antiviral Activity Assay (HIV-1 p24 Antigen ELISA)
This protocol determines the concentration of elvitegravir required to inhibit HIV-1 replication by 50% (EC50) by measuring the amount of p24 antigen in the cell culture supernatant.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB, HIV-1 NL4-3)
-
Elvitegravir stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating: Seed the 96-well plates with the appropriate cell line at a density that will allow for logarithmic growth during the assay period.
-
Drug Dilution: Prepare a serial dilution of elvitegravir in complete cell culture medium.
-
Infection: Add the HIV-1 virus stock to the cells at a pre-determined multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the diluted elvitegravir to the appropriate wells. Include virus control (cells + virus, no drug) and cell control (cells only, no virus) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Perform the HIV-1 p24 Antigen ELISA according to the manufacturer's instructions.[7][8][9][10][11]
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of viral inhibition for each elvitegravir concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of elvitegravir by measuring the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, PM1, TZM-bl)
-
Elvitegravir stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Plating: Seed the 96-well plates with the appropriate cell line at a predetermined density.
-
Drug Dilution: Prepare a serial dilution of elvitegravir in complete cell culture medium.
-
Treatment: Add the diluted elvitegravir to the appropriate wells. Include cell control (cells only, no drug) wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12][13][14]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each elvitegravir concentration relative to the cell control. Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.[12][13][14][15]
Drug Combination Assay (Checkerboard Assay)
This protocol evaluates the interaction between elvitegravir and another antiretroviral agent (e.g., tenofovir, emtricitabine) to determine if the combination is synergistic, additive, or antagonistic.
Materials:
-
HIV-1 permissive cell line
-
HIV-1 laboratory-adapted strain
-
Stock solutions of elvitegravir and the second drug
-
Complete cell culture medium
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit or a luciferase reporter gene assay system
-
Microplate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of elvitegravir horizontally and the second drug vertically in a 96-well plate, creating a matrix of drug concentrations.
-
Cell Plating and Infection: Add the cell suspension and HIV-1 virus to each well of the drug combination plate.
-
Incubation: Incubate the plates for 3-7 days at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication: Measure the extent of HIV-1 replication in each well using a suitable method such as the p24 ELISA or a luciferase reporter gene assay.[16][17][18][19][20]
-
Data Analysis: Analyze the data using a synergy quantification model, such as the MacSynergy II program, to calculate the synergy, additivity, or antagonism of the drug combination.[21][22][23][24]
Visualizations
Caption: Mechanism of action of Elvitegravir.
References
- 1. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elvitegravir - Wikipedia [en.wikipedia.org]
- 3. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elvitegravir | aidsmap [aidsmap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. goldengatebio.com [goldengatebio.com]
- 8. web-resources.zeptometrix.com [web-resources.zeptometrix.com]
- 9. en.hillgene.com [en.hillgene.com]
- 10. abcam.com [abcam.com]
- 11. ablinc.com [ablinc.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. hiv.lanl.gov [hiv.lanl.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 20. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 21. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. researchgate.net [researchgate.net]
- 24. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Elvitegravir in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Elvitegravir (EVG), an integrase strand transfer inhibitor used in the treatment of HIV infection, in human plasma samples. The methods described herein are based on published and validated bioanalytical procedures, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV).
Introduction
Elvitegravir is a key component of several antiretroviral therapy (ART) regimens. Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes, managing drug-drug interactions, and assessing patient adherence. The following protocols provide robust and reliable methods for the determination of Elvitegravir concentrations in a clinical and research setting.
Overview of Analytical Methods
The quantification of Elvitegravir in plasma is predominantly achieved through two main analytical techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification, offering high sensitivity, selectivity, and throughput. Various sample preparation techniques can be employed, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[1][2]
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): While less sensitive than LC-MS/MS, HPLC-UV provides a cost-effective and accessible alternative for therapeutic drug monitoring where high sensitivity is not paramount.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of various validated methods for Elvitegravir quantification in plasma.
Table 1: LC-MS/MS Methods for Elvitegravir Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 52 - 10,470[6] | 10 - 4,000[1] | 50 - 5,000[2] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 52[6] | 10[1] | 50[2] |
| Intra-day Precision (%CV) | < 15% | Not Reported | 3 - 6.3%[2] |
| Inter-day Precision (%CV) | < 15% | Not Reported | 3 - 6.3%[2] |
| Intra-day Accuracy (% bias) | ± 15% | Not Reported | 3.8 - 7.2%[2] |
| Inter-day Accuracy (% bias) | ± 15% | Not Reported | 3.8 - 7.2%[2] |
| Recovery (%) | ≥ 76%[6] | Not Reported | > 85% |
| Internal Standard | Stable isotope labeled EVG[6] | d6-elvitegravir[7] | EVG-D6[2] |
Table 2: HPLC-UV Method for Elvitegravir Quantification
| Parameter | Method 1 |
| Linearity Range | Optimized for expected patient concentrations[3][4][5] |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated, but sufficient for therapeutic monitoring. |
| Intra-day Precision (%CV) | < 10%[3][4][5] |
| Inter-day Precision (%CV) | < 10%[3][4][5] |
| Accuracy (% bias) | < 15%[3][4][5] |
| Recovery (%) | 82 - 105%[3][4] |
| Internal Standard | Not explicitly stated in the provided abstracts. |
Experimental Workflows and Protocols
The following diagrams and protocols detail the steps for sample preparation and analysis.
Sample Collection and Handling
Proper sample collection and handling are critical for accurate quantification.
Caption: Workflow for blood collection and plasma separation.
Protocol for Plasma Preparation:
-
Collect whole blood samples into tubes containing K2EDTA as an anticoagulant.[6][8]
-
Gently invert the tubes 8-10 times to ensure thorough mixing with the anticoagulant.[8]
-
Within one hour of collection, centrifuge the blood samples at 1000-2000 x g for 10 minutes at 4°C to separate the plasma from the cellular components.[9]
-
Carefully aspirate the plasma supernatant into clean, labeled polypropylene tubes.
-
Store the plasma samples at -20°C or lower until analysis.[7]
Method 1: UPLC-MS/MS with Protein Precipitation
This method is rapid, simple, and suitable for high-throughput analysis.
Caption: UPLC-MS/MS workflow with protein precipitation.
Detailed Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
To a 50 µL aliquot of plasma, add the internal standard (stable isotope-labeled Elvitegravir).[6]
-
Add a sufficient volume of methanol (typically a 3:1 ratio of methanol to plasma) to precipitate proteins.[6]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Transfer the clear supernatant to an autosampler vial for analysis.
-
-
Chromatographic Conditions (Example):
-
System: Waters Acquity UPLC I-class or equivalent.[10]
-
Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm) or equivalent C18 column.[10]
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Elvitegravir: Precursor ion (Q1) -> Product ion (Q3)
-
Internal Standard: Precursor ion (Q1) -> Product ion (Q3)
-
-
Instrument parameters such as cone voltage, collision energy, and gas flows should be optimized for maximum signal intensity.
-
Method 2: HPLC-UV with Solid-Phase Extraction
This method offers enhanced sample cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects in HPLC-UV analysis.
Caption: HPLC-UV workflow with solid-phase extraction.
Detailed Protocol:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute Elvitegravir and the internal standard with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Chromatographic Conditions (Example):
Concluding Remarks
The choice of method for quantifying Elvitegravir in plasma will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. LC-MS/MS methods are generally preferred for their superior sensitivity and selectivity, while HPLC-UV offers a practical alternative for routine therapeutic drug monitoring. It is essential that any method used is fully validated according to regulatory guidelines to ensure the accuracy and reliability of the results.
References
- 1. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC-UV method for quantification of elvitegravir and two other new antiretrovirals, dolutegravir and rilpivirine, in the plasma of HIV-positive patients. | Semantic Scholar [semanticscholar.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development and validation of an UPLC-MS/MS bioanalytical method for simultaneous quantification of the antiretroviral drugs dolutegravir, elvitegravir, raltegravir, nevirapine and etravirine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. health.py.gov.in [health.py.gov.in]
- 9. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Studies of Elvitegravir Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro experimental design for studying Elvitegravir in combination with other antiretroviral agents. Detailed protocols for key assays are included to facilitate the assessment of synergistic, additive, or antagonistic interactions, as well as the cytotoxic potential of drug combinations.
Introduction to Elvitegravir
Elvitegravir is an integrase strand transfer inhibitor (INSTI) that targets the HIV-1 integrase enzyme, a crucial component for the replication of the virus.[1][2] By blocking the strand transfer step of proviral DNA integration into the host cell genome, Elvitegravir effectively halts the viral life cycle.[2][3] Combination therapy is the cornerstone of modern HIV treatment, aiming to enhance antiviral efficacy, reduce drug dosages, and minimize the development of drug resistance.[4] In vitro studies are essential for the preclinical evaluation of new drug combinations.
Key In Vitro Assays for Combination Therapy
The following assays are fundamental for evaluating the potential of Elvitegravir in combination therapies:
-
Checkerboard Antiviral Assay: To determine the synergistic, additive, or antagonistic effects of drug combinations against HIV-1 replication.
-
Cytotoxicity Assay (MTT Assay): To assess the toxicity of individual drugs and their combinations on host cells.
-
HIV-1 Integrase Strand Transfer Assay: To specifically measure the inhibitory activity of Elvitegravir and its combinations on its target enzyme.
Data Presentation: Quantitative Analysis of Elvitegravir Combinations
The efficacy of antiviral drug combinations can be quantified using the Combination Index (CI), calculated from checkerboard assay data. A CI value of <1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value >1 indicates antagonism.
| Drug Combination | HIV-1 Strain | Cell Line | IC50 (nM) of Elvitegravir Alone | IC50 (nM) of Combination Agent Alone | Combination Index (CI) at 50% Inhibition (IC50) | Reference |
| Elvitegravir + Emtricitabine (FTC) + Tenofovir (TFV) | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.47 ± 0.09 | [5] |
| Elvitegravir + Raltegravir (RAL) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.52 ± 0.05 | [5] |
| Elvitegravir + Efavirenz (EFV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.56 ± 0.08 | [5] |
| Elvitegravir + Rilpivirine (RPV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.73 ± 0.13 | [5] |
| Elvitegravir + Darunavir (DRV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.77 ± 0.11 | [5] |
| Elvitegravir + Atazanavir (ATV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.83 ± 0.19 | [5] |
| Elvitegravir + Lopinavir (LPV) + FTC + TFV | Wild-Type | MT-2 cells | Not Reported | Not Reported | 0.97 ± 0.10 | [5] |
Cytotoxicity Data (CC50)
| Drug | Cell Line | CC50 (µM) | Assay | Reference |
| Elvitegravir | MT-4 cells | >10 | Not Specified | [6] |
| Emtricitabine | MT-4 cells | >50 | Not Specified | [6] |
| Tenofovir | MT-4 cells | >100 | Not Specified | [6] |
Experimental Protocols
Protocol 1: Checkerboard Antiviral Synergy Assay
This protocol outlines the checkerboard method to assess the antiviral synergy of two compounds.
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, TZM-bl)
-
Complete culture medium
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Test compounds (Elvitegravir and combination agent)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)
-
Plate reader
Procedure:
-
Cell Plating: Seed the 96-well plates with cells at an optimal density to ensure they are in the logarithmic growth phase throughout the experiment.
-
Drug Dilution Preparation:
-
Prepare serial dilutions of Elvitegravir (Drug A) horizontally across the plate.
-
Prepare serial dilutions of the combination agent (Drug B) vertically down the plate.
-
The final plate will contain a matrix of drug concentrations, including wells with single drugs and a range of combinations.
-
-
Infection: Infect the cells with a pre-titered amount of HIV-1.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (typically 3-7 days).
-
Quantification of Viral Replication: Measure the extent of viral replication in each well using a suitable method (e.g., p24 antigen capture ELISA, luciferase reporter gene activity).
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control (no drug).
-
Determine the IC50 (50% inhibitory concentration) for each drug alone and in combination.
-
Calculate the Combination Index (CI) using software like CompuSyn or based on the Loewe additivity model.[7]
-
Protocol 2: MTT Cytotoxicity Assay
This protocol describes the MTT assay to evaluate the cytotoxicity of the drug combinations.
Materials:
-
Cell line used in the antiviral assay
-
Complete culture medium
-
Test compounds
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density similar to the antiviral assay.
-
Drug Addition: Add the same concentrations of individual drugs and combinations as used in the checkerboard assay to the respective wells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells.
-
Determine the CC50 (50% cytotoxic concentration) for each drug and combination.
-
Protocol 3: HIV-1 Integrase Strand Transfer Assay
This protocol outlines a biochemical assay to measure the specific inhibition of the HIV-1 integrase strand transfer reaction.
Materials:
-
Recombinant HIV-1 integrase enzyme
-
Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (target substrate)
-
Assay buffer (containing divalent cations like Mg2+ or Mn2+)
-
Test compounds
-
Detection system (e.g., fluorescence, radioactivity, or ELISA-based)
-
96-well plates suitable for the detection method
Procedure:
-
Assay Setup: In a 96-well plate, combine the reaction buffer, recombinant HIV-1 integrase, and the donor DNA substrate.
-
Inhibitor Addition: Add serial dilutions of Elvitegravir or the drug combination to the wells.
-
Pre-incubation: Incubate the mixture to allow the inhibitor to bind to the integrase-DNA complex.
-
Initiation of Strand Transfer: Add the target DNA substrate to initiate the strand transfer reaction.
-
Incubation: Incubate at 37°C to allow the integration reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of strand transfer product formed using the chosen detection method.
-
Data Analysis:
-
Calculate the percentage of inhibition of the strand transfer reaction for each inhibitor concentration.
-
Determine the IC50 value for Elvitegravir and its combinations.
-
Visualizations
HIV-1 Replication Cycle and Point of Elvitegravir Action
Caption: HIV-1 replication cycle with Elvitegravir's point of inhibition.
Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for determining in vitro antiviral synergy.
Logical Relationship of Synergy Analysis
Caption: Decision logic for synergy assessment based on Combination Index.
References
- 1. Elvitegravir | aidsmap [aidsmap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Critical appraisal of elvitegravir in the treatment of HIV-1/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combined anti-HIV-1 activities of emtricitabine and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Combined Anti-HIV-1 Activities of Emtricitabine and Tenofovir plus the Integrase Inhibitor Elvitegravir or Raltegravir Show High Levels of Synergy In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of tolerability with the co-formulation elvitegravir, cobicistat, emtricitabine, and tenofovir disoproxil fumarate for post-HIV exposure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Techniques for Crystallizing HIV-1 Integrase with Elvitegravir: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the crystallization of HIV-1 integrase in complex with the integrase strand transfer inhibitor (INSTI), Elvitegravir. Due to the inherent flexibility and poor solubility of full-length HIV-1 integrase, the prototype foamy virus (PFV) integrase is commonly utilized as a structural and functional surrogate. The active site of PFV integrase is highly conserved with that of HIV-1 integrase, making it an excellent model for studying drug-enzyme interactions. The protocols outlined below are based on established methodologies that have successfully yielded high-resolution crystal structures of the PFV intasome in complex with Elvitegravir.
Mechanism of Action: Elvitegravir Inhibition of HIV-1 Integrase
Elvitegravir is a potent inhibitor of the strand transfer step of HIV-1 integration.[1] This crucial step involves the covalent insertion of the reverse-transcribed viral DNA into the host cell's genome, a process catalyzed by the viral integrase enzyme. Elvitegravir functions by chelating the divalent metal ions (typically Mg2+ or Mn2+) present in the integrase active site.[2] This chelation prevents the catalytic activity of the enzyme, thereby blocking the integration of viral DNA and halting the viral replication cycle.[2][3] The binding of Elvitegravir to the integrase-DNA complex effectively disarms the viral machinery responsible for establishing a persistent infection.[4]
References
- 1. Integrase illuminated - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Analyses of the Second-Generation Integrase Strand Transfer Inhibitor Dolutegravir (S/GSK1349572) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of retroviral integration through X-ray structures of its key intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retroviral intasome assembly and inhibition of DNA strand transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Novel Approach to Lentiviral Vector Production Using Elvitegravir for Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are indispensable tools in gene therapy and cell engineering, enabling the stable integration of genetic material into a wide range of dividing and non-dividing cells.[1] A critical step in the generation of stably modified cell lines is the selection of successfully transduced cells.[2] Traditionally, this is achieved through the use of antibiotic resistance markers, where cells that have integrated the lentiviral vector also express a gene conferring resistance to a specific antibiotic, allowing for the elimination of non-transduced cells.[2][3]
This document explores a novel, theoretical approach to the selection of transduced cells using the HIV-1 integrase inhibitor, Elvitegravir. Elvitegravir is a potent antiretroviral drug that blocks the strand transfer step of viral DNA integration into the host genome, a crucial phase in the retroviral life cycle.[4] The proposed selection system is based on the concept of drug resistance, where a lentiviral vector is engineered to express a mutant integrase that is resistant to Elvitegravir. In this scenario, only the cells successfully transduced with this vector would be able to integrate the viral DNA and proliferate in the presence of Elvitegravir, which would be toxic to non-transduced cells by inhibiting essential cellular processes or inducing apoptosis upon lentiviral challenge.
Disclaimer: The use of Elvitegravir as a selection agent for lentiviral vector production is a novel concept and is not yet an established method described in peer-reviewed scientific literature. The following protocols and discussions are based on established principles of lentiviral technology and drug-resistance selection and are intended to provide a theoretical framework for the research and development of such a system. The proposed protocols will require significant optimization and validation.
Principle of Elvitegravir-Based Selection
The central hypothesis of this selection strategy is the creation of a binary system comprising an Elvitegravir-resistant lentiviral integrase and the selective pressure of Elvitegravir.
-
Elvitegravir-Resistant Integrase: The packaging plasmid of a lentiviral vector system would be genetically engineered to express a mutant form of the integrase enzyme that is not inhibited by Elvitegravir. Several mutations in the HIV-1 integrase gene have been identified to confer resistance to Elvitegravir, including T66I, E92Q, and Q148R.[5][6] Incorporating one or more of these mutations into the packaging plasmid could yield an integrase that remains functional in the presence of Elvitegravir.
-
Selective Pressure with Elvitegravir: When a population of cells is transduced with lentiviral vectors produced using the Elvitegravir-resistant packaging system, Elvitegravir can be added to the cell culture medium. In successfully transduced cells, the resistant integrase will facilitate the integration of the lentiviral DNA into the host genome, allowing for stable expression of the transgene. In contrast, non-transduced cells, or cells transduced with residual wild-type integrase, would be eliminated by the cytotoxic effects of Elvitegravir.
This method could offer an alternative to traditional antibiotic selection, potentially reducing the cellular stress associated with antibiotic exposure and offering a different mode of selection.
Signaling Pathways and Experimental Workflows
Lentiviral Integration Pathway and Mechanism of Elvitegravir
The following diagram illustrates the key steps of lentiviral entry and integration into the host cell genome, and the point of inhibition by Elvitegravir.
Caption: Lentiviral integration pathway and Elvitegravir's mechanism of action.
Proposed Experimental Workflow for Elvitegravir Selection
This diagram outlines the theoretical workflow for producing lentiviral vectors with an Elvitegravir-resistant integrase and using Elvitegravir for the selection of stably transduced cells.
Caption: Proposed workflow for lentiviral production and selection using Elvitegravir.
Quantitative Data Summary
As this is a theoretical application, there is no direct quantitative data available for the efficiency of Elvitegravir as a selection agent. However, we can summarize the known resistance profiles of various integrase mutations to Elvitegravir, which would be critical for the design of a resistant packaging plasmid.
| Integrase Mutation | Fold Change in Elvitegravir EC50 (Resistance) | Reference |
| T66I | 9.7 - 33 | [5][7] |
| E92Q | 26 - 57 | [5][7] |
| T97A | 2.4 | [7] |
| S147G | 4.1 | [7] |
| Q148R | 92 - 96 | [5][7] |
| N155H | 26 - 32 | [5][7] |
Note: The fold change in EC50 represents the increase in the concentration of Elvitegravir required to inhibit the mutant virus by 50% compared to the wild-type virus. Higher fold changes indicate greater resistance.
For comparison, standard antibiotic selection concentrations are provided below. The optimal concentration for Elvitegravir selection would need to be determined empirically through a "kill curve" experiment.
| Selection Agent | Typical Concentration Range |
| Puromycin | 0.5 - 10 µg/mL |
| G418 (Geneticin) | 100 - 2000 µg/mL |
| Hygromycin B | 100 - 1000 µg/mL |
| Blasticidin | 1 - 10 µg/mL |
Experimental Protocols
Protocol 1: Production of Lentiviral Vectors with an Elvitegravir-Resistant Integrase
This protocol is adapted from standard lentiviral production protocols and modified for the proposed Elvitegravir-resistant system.
Materials and Reagents:
-
HEK293T cells
-
DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 3000)
-
Plasmids:
-
Transfer plasmid with the gene of interest
-
Envelope plasmid (e.g., pMD2.G for VSV-G)
-
Custom Elvitegravir-Resistant Packaging Plasmid (e.g., psPAX2 with Q148R mutation in the integrase gene)
-
-
0.45 µm syringe filters
-
Sterile cell culture plates and flasks
Procedure:
-
Cell Seeding:
-
Day 0: Seed HEK293T cells in 10 cm plates at a density that will result in 70-80% confluency on the day of transfection.
-
-
Transfection:
-
Day 1: In separate tubes, dilute the transfer plasmid, envelope plasmid, and the Elvitegravir-resistant packaging plasmid in Opti-MEM.
-
Prepare the transfection reagent according to the manufacturer's protocol.
-
Combine the plasmid and transfection reagent mixtures, incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Virus Harvest:
-
Day 3 (48 hours post-transfection): Harvest the supernatant containing the lentiviral particles into a sterile conical tube.
-
Add fresh culture medium to the cells.
-
Day 4 (72 hours post-transfection): Harvest the supernatant again and pool it with the harvest from Day 3.
-
Centrifuge the pooled supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Virus Concentration (Optional but Recommended):
-
The filtered supernatant can be concentrated using methods such as ultracentrifugation or precipitation solutions to increase the viral titer.
-
-
Titration:
-
Determine the titer of the concentrated virus stock using methods such as qPCR, p24 ELISA, or transduction of a reporter cell line followed by flow cytometry.
-
Protocol 2: Determination of Optimal Elvitegravir Selection Concentration (Kill Curve)
Before performing selection, it is crucial to determine the minimum concentration of Elvitegravir that is cytotoxic to the target cells.
Materials and Reagents:
-
Target cell line
-
Complete culture medium for the target cell line
-
Elvitegravir stock solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Day 0: Seed the target cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells per well).
-
-
Elvitegravir Titration:
-
Day 1: Prepare a serial dilution of Elvitegravir in the complete culture medium. The concentration range should be broad initially (e.g., 1 nM to 10 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of Elvitegravir. Include a "no drug" control.
-
-
Monitoring Cell Viability:
-
Incubate the plate and monitor cell viability daily for 5-7 days.
-
Cell viability can be assessed by microscopy or using a viability assay (e.g., MTT, CellTiter-Glo).
-
-
Determining the Optimal Concentration:
-
The optimal selection concentration is the lowest concentration of Elvitegravir that results in complete cell death in the untransduced cells within the desired timeframe (typically 3-5 days).
-
Protocol 3: Transduction and Selection of Stable Cell Lines with Elvitegravir
Materials and Reagents:
-
Target cell line
-
Concentrated Elvitegravir-resistant lentivirus
-
Complete culture medium
-
Polybrene (optional, transduction enhancer)
-
Elvitegravir at the predetermined optimal selection concentration
Procedure:
-
Transduction:
-
Day 0: Seed the target cells in a 6-well plate.
-
Day 1: When cells are at the desired confluency, remove the medium and add fresh medium containing the lentivirus at an appropriate Multiplicity of Infection (MOI). Polybrene can be added to enhance transduction efficiency.
-
Incubate for 24-48 hours.
-
-
Selection:
-
Day 3: Remove the virus-containing medium and replace it with fresh medium containing the optimal concentration of Elvitegravir.
-
Culture the cells in the presence of Elvitegravir, changing the medium every 2-3 days.
-
-
Expansion:
-
Monitor the cells for the death of non-transduced cells and the emergence of resistant colonies.
-
Once resistant colonies are established, expand them into larger culture vessels.
-
-
Validation:
-
Confirm the stable expression of the gene of interest in the selected cell population through methods such as qPCR, Western blotting, or flow cytometry.
-
Conclusion
The proposed Elvitegravir-based selection system for lentiviral vector production presents an intriguing alternative to conventional antibiotic selection methods. The development of such a system would require the engineering of a packaging plasmid with a validated Elvitegravir-resistant integrase and empirical determination of the optimal selection conditions for the target cell line. While this approach is currently theoretical, it highlights the potential for innovative strategies in the ever-evolving field of gene and cell therapy. Further research is warranted to explore the feasibility and efficiency of this novel selection methodology.
References
- 1. Integrase deficient lentiviral vector: prospects for safe clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. addgene.org [addgene.org]
- 3. Generation of Stable Expression Mammalian Cell Lines Using Lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resistance to Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance mutations in human immunodeficiency virus type 1 integrase selected with elvitegravir confer reduced susceptibility to a wide range of integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uab.edu [uab.edu]
Troubleshooting & Optimization
Technical Support Center: Overcoming Elvitegravir Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low aqueous solubility of Elvitegravir.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of Elvitegravir?
Elvitegravir is a white to pale yellow powder characterized by very low aqueous solubility.[1] Its solubility in water at 20°C is reported to be less than 0.5 µg/mL.[1] Another source states the solubility is less than 0.3 mcg/mL.[2] This poor solubility is a primary factor contributing to its classification as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low solubility and high permeability.[3][4]
Q2: Why is Elvitegravir's solubility in aqueous solutions so low?
Elvitegravir's low solubility is a consequence of its molecular structure. It is a lipophilic compound, indicated by its partition coefficient (log p) of 4.5.[1] This chemical structure, which is largely non-polar, results in poor interaction with polar solvents like water, leading to limited dissolution.[5] This solubility-limited absorption can affect its bioavailability.[1]
Q3: What are the primary strategies to enhance the aqueous solubility of Elvitegravir?
Several formulation strategies have been successfully employed to overcome the solubility challenges of Elvitegravir and other poorly soluble drugs. The most common and effective methods include:
-
Solid Dispersions: Dispersing Elvitegravir in an inert, hydrophilic carrier matrix in a solid state.[6][7] This technique can improve dissolution rates significantly.[8]
-
Solid Lipid Nanoparticles (SLNs): Formulating the drug into colloidal carrier systems made from a lipid matrix.[9][10] This approach has been shown to dramatically increase aqueous solubility and is suitable for parenteral formulations.[9]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range, which increases the surface area for dissolution.[11][12]
-
General Strategies: Other techniques applicable to poorly soluble drugs include the use of co-solvents, cyclodextrin complexation, and self-emulsifying drug delivery systems (SEDDS).[5][13]
Troubleshooting Guides
This section provides detailed guides for common experimental challenges encountered when working to improve Elvitegravir's solubility.
Guide 1: Troubleshooting Solid Dispersion Formulations
Issue: Poor dissolution rate or incomplete drug release from Elvitegravir solid dispersions.
Solution: The choice of carrier and the drug-to-carrier ratio are critical for creating effective solid dispersions. Hydrophilic carriers such as Polyethylene Glycol (PEG) 6000, Urea, and Mannitol have proven effective.[6][7] Studies show that PEG 6000, particularly in a 1:3 drug-to-carrier ratio, provides the fastest and most complete drug release.[3][7]
| Formulation Code | Carrier | Drug:Carrier Ratio | Method | Key Finding | Reference |
| FSDPN3 | PEG 6000 | 1:3 | Fusion Method | Showed the highest and fastest drug release (within 20 minutes). | [6][7][8] |
| - | Urea | 1:1, 1:2, 1:3 | Fusion Method | Less effective than PEG 6000. | [7][8] |
| - | Mannitol | 1:1, 1:2, 1:3 | Fusion Method | Less effective than PEG 6000. | [7][8] |
This protocol is adapted from the successful preparation of the FSDPN3 formulation.[7][8]
-
Preparation: Accurately weigh the hydrophilic carrier (e.g., PEG 6000) and Elvitegravir in the desired ratio (e.g., 3:1 carrier to drug).
-
Melting: Place the carrier in a porcelain dish and melt it using a water bath at 80-85°C.
-
Mixing: Add the accurately weighed Elvitegravir to the molten carrier.
-
Stirring: Mix thoroughly for 1-2 minutes until a homogenous dispersion is achieved.
-
Cooling: Immediately transfer the dish to an ice bath for rapid cooling and solidification.
-
Pulverization: Scrape the dried mass and pulverize it using a mortar and pestle.
-
Sieving: Pass the pulverized powder through a fine sieve (e.g., sieve no. 85) to ensure uniform particle size.
-
Storage: Store the final solid dispersion in a desiccator until further use.[7][8]
Caption: Workflow for the Fusion Method of Solid Dispersion Preparation.
Guide 2: Troubleshooting Solid Lipid Nanoparticle (SLN) Formulations
Issue: Inability to formulate Elvitegravir for parenteral (injectable) use and low aqueous solubility for oral delivery.
Solution: Formulating Elvitegravir as Solid Lipid Nanoparticles (SLNs) can overcome these challenges. The solvent injection method is a suitable technique for preparing Elvitegravir-loaded SLNs, which has been shown to enhance aqueous solubility by 800–1030 fold.[9][10]
| Parameter | Result Range | Significance | Reference |
| Particle Size | 151.0 ± 2.4 to 199.1 ± 2.7 nm | Nanosize range suitable for parenteral administration. | [9][10] |
| Dissolution Efficiency | > 63% (up to 83%) | Significant improvement in drug release compared to plain drug. | [9][10] |
| Solubility Enhancement | 800 – 1030 fold | Demonstrates a massive increase in aqueous solubility. | [9][10] |
This protocol is based on a study that successfully developed and characterized Elvitegravir SLNs.[9]
-
Organic Phase Preparation: Dissolve 300 mg of Elvitegravir and 150 mg of a lipid core (e.g., Gelucire 44/14) in 5 mL of ethanol.
-
Aqueous Phase Preparation: Prepare 45 mL of an aqueous solution containing 1% w/v polysorbate 20 (surfactant) and 1% w/v soya lecithin (emulsifier).
-
Injection: Rapidly inject the organic phase into the continuously stirred aqueous phase using a fine gauge injection needle. Maintain stirring at approximately 1500 rpm.
-
Stirring: Continue stirring the resulting precipitate for 120 minutes.
-
Homogenization: Homogenize the resulting SLN suspension using an ultrasonic homogenizer for 30 minutes to ensure uniform particle size.
-
Evaluation: The final nanosuspension is ready for characterization (particle size, zeta potential, entrapment efficiency, etc.).
Caption: Workflow for Preparing Elvitegravir SLNs via Solvent Injection.
Strategic Selection of Solubility Enhancement Method
Choosing the right technique depends on the specific goals of the research. The following decision-making logic can help guide the selection process.
Caption: Decision tree for selecting a solubility enhancement strategy.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. rjptonline.org [rjptonline.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Elvitegravir Resistance Assay Variability
Welcome to the technical support center for Elvitegravir resistance assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues that can lead to variability in experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your Elvitegravir resistance experiments, covering both phenotypic and genotypic assays.
Phenotypic Assay Variability
Question 1: We are observing high variability between replicate wells in our luciferase-based phenotypic assay for Elvitegravir resistance. What are the potential causes and solutions?
Answer:
High variability between replicates is a common issue in cell-based assays and can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Pipetting Inaccuracy: Small errors in dispensing cells, virus, or reagents can lead to significant differences in results.
-
Solution: Use calibrated pipettes and proper pipetting techniques. For multi-well plates, prepare a master mix of reagents to be distributed across replicate wells to ensure consistency.[1]
-
-
Cell Plating Inconsistency: Uneven cell distribution in the wells can affect viral infection and subsequent reporter signal.
-
Solution: Ensure cells are thoroughly resuspended before plating. After plating, gently swirl the plate in a figure-eight motion to achieve a uniform monolayer. Visually inspect the wells under a microscope before proceeding with the assay.
-
-
Reagent Quality and Stability: Degradation of critical reagents like luciferase substrate or Elvitegravir stock solutions can introduce variability.
-
Solution: Aliquot reagents upon receipt to minimize freeze-thaw cycles. Protect luciferase reagents from light and prepare them fresh for each experiment.[2] Regularly check the quality and concentration of your Elvitegravir stock.
-
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell health and assay performance.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.
-
-
Inconsistent Incubation: Temperature and CO2 gradients within an incubator can lead to differential cell growth and viral replication across a plate.
-
Solution: Ensure your incubator is properly calibrated and provides uniform conditions. Avoid placing plates in areas with poor circulation.
-
Question 2: Our phenotypic assay is showing a weak or no luciferase signal, even in the no-drug control wells. What should we investigate?
Answer:
A weak or absent signal points to a fundamental issue with the assay components or procedure. Consider the following troubleshooting steps:
-
Low Transfection/Infection Efficiency: If you are generating your own recombinant viruses, inefficient transfection of the viral plasmids into producer cells will result in low virus titers.
-
Poor Virus Titer or Infectivity: The viral stock may have a low titer or may have lost infectivity due to improper storage or handling.
-
Solution: Titer your virus stock before use. Store viral aliquots at -80°C and avoid multiple freeze-thaw cycles.
-
-
Suboptimal Cell Health: The target cells for infection may not be healthy or may have been passaged too many times, affecting their permissiveness to infection.
-
Solution: Use cells at a low passage number and ensure they are in the logarithmic growth phase at the time of infection. Regularly check for mycoplasma contamination.
-
-
Reagent Issues: The luciferase substrate may have expired or been improperly stored.
-
Solution: Use a fresh, validated batch of luciferase assay reagent. Test the reagent with a positive control (e.g., recombinant luciferase enzyme) to confirm its activity.
-
-
Weak Promoter Activity: The promoter driving the luciferase gene in your vector may be weak in the cell line you are using.
-
Solution: If possible, switch to a vector with a stronger promoter, such as CMV or SV40.[1]
-
Question 3: We are experiencing a high background signal in our luciferase assay, which is narrowing our dynamic range. How can we reduce the background?
Answer:
High background can mask the true signal from your experiment. Here are some common causes and solutions:
-
Choice of Microplates: The type of plate used can significantly impact background luminescence.
-
Reagent Contamination: Contamination in your reagents or cell culture can lead to non-specific light emission.
-
Solution: Use sterile techniques and prepare fresh reagents for your experiments.[2]
-
-
Cell Lysis Inefficiency: Incomplete cell lysis can result in residual cellular activity that contributes to background.
-
Solution: Ensure the lysis buffer is compatible with your cell type and that you are using the recommended incubation time for complete lysis.
-
-
Intrinsic Autofluorescence/Luminescence: Some cell culture media components can autofluoresce or react with the luciferase substrate.
-
Solution: Before reading the plate, consider washing the cells with PBS or using a medium with low background fluorescence, such as FluoroBrite™.
-
Genotypic Assay Variability
Question 4: Our Sanger sequencing results for the integrase gene show ambiguous base calls (mixtures). How should we interpret this and what could be the cause?
Answer:
Ambiguous base calls in Sanger sequencing of HIV samples are common and typically indicate the presence of a mixed viral population (quasispecies).
-
Interpretation: An ambiguous base at a known resistance mutation site (e.g., position 148 in the integrase gene) suggests that both wild-type and mutant viruses are present in the sample. The presence of these mixtures can be a precursor to the emergence of a dominant resistant strain.
-
Causes and Solutions:
-
True Viral Heterogeneity: This is the most likely biological reason. The assay is correctly detecting a mixed population.
-
PCR Amplification Bias: The PCR primers or conditions may preferentially amplify one viral variant over another, leading to a skewed representation of the viral population.
-
Solution: Review and optimize your PCR conditions. Ensure your primers are designed to amplify a broad range of HIV-1 subtypes.
-
-
Sequencing Artifacts: Poor quality sequencing reactions can result in ambiguous base calls.
-
Solution: Check the quality of your sequencing chromatograms. If the peaks are noisy or have low resolution, repeat the sequencing reaction with fresh reagents or a higher quality PCR product.
-
-
Low Viral Load: Samples with low viral loads (<500-1000 copies/mL) are more prone to stochastic effects during PCR, which can lead to the appearance of mixtures.[4][5]
-
Solution: Whenever possible, use samples with a higher viral load for genotypic testing.
-
-
Question 5: We are using Next-Generation Sequencing (NGS) for Elvitegravir resistance testing and are concerned about distinguishing true low-frequency mutations from sequencing errors. What quality control measures should be in place?
Answer:
NGS offers high sensitivity for detecting low-frequency variants, but rigorous quality control is essential to ensure accuracy.
-
Quality Control (QC) Pipeline: A multi-step QC process is crucial.
-
Post-PCR QC: Verify the size and purity of your PCR amplicons before proceeding to library preparation.
-
Library Preparation QC: Assess the quality and concentration of your sequencing libraries.
-
Post-Sequencing Run QC: Evaluate the overall quality of the sequencing run using metrics like Q-scores.
-
Bioinformatics QC: Implement pre-processing steps to trim low-quality reads and remove adapter sequences. After mapping to a reference sequence, perform checks for cross-contamination and the presence of known sequencing artifacts.[6][7][8]
-
-
Mutation-Detection Threshold: The threshold for calling a mutation is critical. While NGS can detect variants at frequencies below 1%, clinical applications often use a higher threshold (e.g., 5-20%) to minimize the risk of reporting false positives due to sequencing errors.[9][10]
-
Reference Sequence: The choice of reference sequence for mapping can influence variant calling. Use a well-characterized and appropriate reference strain.
-
External Quality Assurance: Participate in external quality assurance programs to benchmark your laboratory's performance against others.[11]
Data Presentation: Elvitegravir Resistance Mutations
The following tables summarize the fold-change in Elvitegravir susceptibility associated with common integrase inhibitor resistance mutations. Fold-change is the ratio of the IC50 (50% inhibitory concentration) of the mutant virus to the IC50 of the wild-type virus.
Table 1: Fold-Change in Elvitegravir Susceptibility for Single Primary Integrase Mutations
| Mutation | Fold-Change in Elvitegravir Susceptibility | Reference(s) |
| T66I | ~10 | [6] |
| E92Q | ~26 | [6] |
| T97A | ~2-3 | [6][12] |
| S147G | ~4 | [6] |
| Q148R | ~92 | [6] |
| N155H | ~30 | [6] |
Table 2: Fold-Change in Elvitegravir Susceptibility for Combinations of Integrase Mutations
| Mutation Combination | Fold-Change in Elvitegravir Susceptibility | Reference(s) |
| G140S + Q148H | >100 | [13] |
| G140S + Q148H + T97A | >100 | [13] |
| T66I + E92Q | Increased resistance compared to either mutation alone | [6] |
| T66I + Q146P | Increased resistance to Elvitegravir | [14] |
Experimental Protocols
Below are generalized methodologies for common Elvitegravir resistance assays. Specific details may vary based on the commercial kit or in-house protocol used.
Phenotypic Resistance Assay (Recombinant Virus, Luciferase-Based)
This assay measures the ability of a virus with a patient-derived integrase gene to replicate in the presence of Elvitegravir.
-
RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Perform reverse transcription and PCR to amplify the integrase coding region.
-
Cloning: Clone the amplified integrase gene into an HIV-1 vector that lacks a functional integrase and contains a luciferase reporter gene.
-
Virus Production: Co-transfect producer cells (e.g., HEK293T) with the integrase-containing vector and a plasmid expressing a viral envelope protein (e.g., VSV-G) to generate pseudotyped, replication-incompetent virus particles.
-
Virus Titration: Harvest the virus-containing supernatant and determine the virus titer to ensure consistent infection levels in the subsequent steps.
-
Drug Susceptibility Assay:
-
Seed target cells (e.g., MT-2 or a similar permissive cell line) in a 96-well plate.
-
Prepare serial dilutions of Elvitegravir.
-
Infect the target cells with a standardized amount of the recombinant virus in the presence of the different drug concentrations.
-
Incubate for a defined period (e.g., 48 hours) to allow for a single round of infection.[6]
-
-
Luciferase Measurement: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase signal in the drug-treated wells to the no-drug control. Calculate the IC50 and the fold-change in susceptibility compared to a wild-type reference virus.
Genotypic Resistance Assay (Sanger or Next-Generation Sequencing)
This assay identifies mutations in the integrase gene that are known to confer resistance to Elvitegravir.
-
RNA Extraction and RT-PCR: Extract viral RNA from patient plasma. Perform RT-PCR to amplify the full-length integrase gene. A viral load of at least 500-1000 copies/mL is generally required.[4][5]
-
PCR Product Purification: Purify the PCR product to remove primers and other contaminants.
-
Sequencing:
-
Sanger Sequencing: Perform cycle sequencing using fluorescently labeled dideoxynucleotides. Analyze the products on a capillary electrophoresis instrument.
-
Next-Generation Sequencing (NGS): Prepare a sequencing library from the PCR product, which involves fragmentation, adapter ligation, and amplification. Sequence the library on an NGS platform.
-
-
Data Analysis:
-
Sanger Sequencing: Assemble the forward and reverse sequence reads and compare the consensus sequence to a wild-type reference sequence to identify mutations.
-
NGS: Process the raw sequencing data through a bioinformatics pipeline to align reads to a reference, call variants, and determine their frequencies.
-
-
Interpretation: Correlate the identified mutations with known Elvitegravir resistance data from databases such as the Stanford University HIV Drug Resistance Database.
Visualizations
Caption: Workflow for a phenotypic Elvitegravir resistance assay.
Caption: Troubleshooting decision tree for assay variability.
Caption: Elvitegravir mechanism and resistance pathway.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. goldbio.com [goldbio.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - ES [thermofisher.com]
- 4. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 5. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Quality Control of Next-Generation Sequencing-Based HIV-1 Drug Resistance Data in Clinical Laboratory Information Systems Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Quality Control of Next-Generation Sequencing-Based HIV-1 Drug Resistance Data in Clinical Laboratory Information Systems Framework | Semantic Scholar [semanticscholar.org]
- 9. hivdb.stanford.edu [hivdb.stanford.edu]
- 10. Assessment of intra-sample variability in HIV-1 DNA drug resistance genotyping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genotyping External Quality Assurance in the World Health Organization HIV Drug Resistance Laboratory Network During 2007–2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. knowledgehub.health.gov.za [knowledgehub.health.gov.za]
- 13. cenetron.com [cenetron.com]
- 14. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Elvitegravir for In Vitro Antiviral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elvitegravir in in vitro antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Elvitegravir?
Elvitegravir is an integrase strand transfer inhibitor (INSTI).[1][2][3] It specifically targets the HIV-1 integrase enzyme, which is essential for the virus to integrate its genetic material into the host cell's DNA.[1][3][4] By blocking this step, Elvitegravir prevents the formation of the HIV-1 provirus and halts viral replication.[1] It is also active against HIV-2.[5][6]
Q2: What is the recommended starting concentration range for Elvitegravir in an in vitro assay?
The effective concentration (EC50) of Elvitegravir in vitro is typically in the subnanomolar to nanomolar range.[7][8] For initial experiments, a concentration range of 0.1 nM to 100 nM is a reasonable starting point. However, the optimal concentration will depend on the specific cell line, virus strain, and assay conditions.
Q3: How should I dissolve and store Elvitegravir?
For in vitro experiments, Elvitegravir is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and then dilute them to the final working concentrations in the cell culture medium. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Is Elvitegravir cytotoxic?
Elvitegravir can exhibit cytotoxicity at higher concentrations.[9] It is crucial to determine the 50% cytotoxic concentration (CC50) in the specific cell line being used for your antiviral assays. The therapeutic index (TI), calculated as CC50/EC50, is a critical parameter for evaluating the drug's suitability for further studies.
Troubleshooting Guide
Issue 1: No or low antiviral activity observed.
-
Possible Cause 1: Incorrect Drug Concentration.
-
Solution: Verify the calculations for your serial dilutions. Prepare fresh dilutions from a new aliquot of your stock solution. Broaden the concentration range tested to ensure you are covering the expected EC50.
-
-
Possible Cause 2: Drug Degradation.
-
Solution: Ensure the Elvitegravir stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from a new vial of the compound.
-
-
Possible Cause 3: Cell Line or Virus Strain Resistance.
-
Solution: Some cell lines may be less sensitive to Elvitegravir. If possible, test the compound in a different, well-characterized cell line. The viral strain used may harbor resistance mutations to integrase inhibitors.[10][11][12] Sequence the integrase gene of your viral stock to check for known resistance mutations.
-
-
Possible Cause 4: Assay Sensitivity.
-
Solution: The endpoint of your assay (e.g., p24 antigen ELISA, reverse transcriptase activity) may not be sensitive enough to detect viral inhibition at the concentrations tested. Consider using a more sensitive assay or optimizing your current assay protocol.
-
Issue 2: High cytotoxicity observed at expected effective concentrations.
-
Possible Cause 1: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in your assay wells is non-toxic to the cells. A final DMSO concentration of less than 0.5% is generally well-tolerated by most cell lines. Run a solvent control to assess its effect on cell viability.
-
-
Possible Cause 2: Cell Line Sensitivity.
-
Solution: The cell line you are using may be particularly sensitive to Elvitegravir. Determine the CC50 of Elvitegravir in your specific cell line using a cytotoxicity assay. If the therapeutic index is low, consider using a different cell line.
-
-
Possible Cause 3: Assay-Specific Artifacts.
-
Solution: Some assay reagents may interact with the compound, leading to a false cytotoxic signal. For example, in MTT or XTT assays, the compound might interfere with the metabolic conversion of the dye.[9] Consider using an alternative cytotoxicity assay, such as a neutral red uptake assay or a cell viability assay based on ATP measurement (e.g., CellTiter-Glo®).
-
Issue 3: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension before seeding the plates. Use calibrated multichannel pipettes and visually inspect the plates after seeding to confirm even cell distribution.
-
-
Possible Cause 2: Edge Effects.
-
Solution: "Edge effects" in microplates can lead to uneven evaporation and temperature gradients, affecting cell growth and viral replication. To mitigate this, avoid using the outer wells of the plate for experimental conditions and fill them with sterile PBS or media instead.
-
-
Possible Cause 3: Pipetting Errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent addition of virus, compound, and reagents to each well.
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of Elvitegravir against HIV-1
| Virus Strain/Isolate | Cell Line | EC50 (nM) | Reference |
| HIV-1 IIIB | Lymphoblastoid cells | 0.02 - 1.7 | [13] |
| HIV-1 Clinical Isolates (Clades A-G, O) | Cell Culture | 0.1 - 1.3 | [5][13] |
| HIV-1 IIIB | MAGI Assay | 0.8 | [7] |
| HIV-1 Clinical Isolates | --- | mean 0.62 | [5] |
| HIV-1 IIIB | PBMC | 0.3 - 0.9 | [7] |
Table 2: In Vitro Antiviral Activity of Elvitegravir against HIV-2
| Virus Strain/Isolate | Cell Line | EC50 (nM) | Reference |
| HIV-2 ROD | Cell-free assay | 1.4 | [8][14] |
| HIV-2 EHO | Cell-free assay | 2.8 | [8][14] |
| HIV-2 | Cell Culture | 0.53 | [5][13] |
| HIV-2 | --- | 1.6 | [6] |
Table 3: In Vitro Cytotoxicity of Elvitegravir
| Cell Line | Assay | CC50 (µM) | Reference |
| MT-4 | MTT Assay | 1.15 | [8] |
| MT-4 | MTT Assay | 6.3 | [14] |
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50) of Elvitegravir
-
Cell Seeding: Seed target cells (e.g., TZM-bl cells, PBMCs) in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare serial dilutions of Elvitegravir in the appropriate cell culture medium. A typical starting range would be from 100 nM down to 0.01 nM. Include a "no drug" control.
-
Infection: Add a pre-titered amount of HIV-1 to the wells containing the cells and the drug dilutions. Include a "no virus" control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period appropriate for the virus and cell line (typically 3-7 days).
-
Endpoint Measurement: Quantify the extent of viral replication using a suitable method, such as:
-
p24 antigen capture ELISA
-
Reverse transcriptase (RT) activity assay
-
Luciferase reporter gene assay (for TZM-bl cells)
-
-
Data Analysis: Plot the percentage of viral inhibition against the log of the drug concentration. Use a non-linear regression analysis to calculate the EC50 value.
Protocol 2: Determination of 50% Cytotoxic Concentration (CC50) of Elvitegravir
-
Cell Seeding: Seed the target cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add the same serial dilutions of Elvitegravir to the wells. Include a "no drug" control and a "maximum lysis" control (e.g., Triton X-100).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Measure cell viability using a standard cytotoxicity assay, such as:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells and measure luminescence.
-
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression analysis to calculate the CC50 value.
Visualizations
Caption: Mechanism of action of Elvitegravir.
Caption: Experimental workflow for Elvitegravir optimization.
Caption: Troubleshooting decision tree for Elvitegravir assays.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. thebodypro.com [thebodypro.com]
- 3. elvitegravir (Vitekta) – International Association of Providers of AIDS Care [iapac.org]
- 4. Elvitegravir - Wikipedia [en.wikipedia.org]
- 5. hivclinic.ca [hivclinic.ca]
- 6. HIV-2 antiviral potency and selection of drug resistance mutations by the integrase strand transfer inhibitor elvitegravir and NRTIs emtricitabine and tenofovir in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.hres.ca [pdf.hres.ca]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Elvitegravir Cytotoxicity in Long-Term Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the cytotoxicity of Elvitegravir in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Elvitegravir's antiviral activity?
A1: Elvitegravir is an integrase strand transfer inhibitor (INSTI). It blocks the catalytic activity of HIV-1 integrase, an enzyme essential for integrating viral DNA into the host cell's genome. This action prevents the formation of the HIV-1 provirus and halts the viral replication cycle.[1][2] Elvitegravir is effective against both HIV-1 and, to a lesser extent, HIV-2.[3][4]
Q2: What is the metabolic pathway of Elvitegravir in vitro?
A2: Elvitegravir is primarily metabolized through oxidation by the cytochrome P450 enzyme CYP3A.[1][2][5] A secondary metabolic pathway involves glucuronidation via UGT1A1/3 enzymes.[1][2][5] When conducting in vitro studies, it is important to consider that co-administration of CYP3A inhibitors, such as cobicistat or ritonavir, can significantly increase Elvitegravir's concentration and half-life.[5][6]
Q3: Has mitochondrial toxicity been associated with Elvitegravir?
A3: Yes, some studies suggest that certain antiretroviral therapies can lead to mitochondrial dysfunction.[7][8][9] Exposure to integrase inhibitors, including Elvitegravir, has been linked to decreased polyfunctionality of CD4+ T cells and the promotion of stress responses, such as increased production of reactive oxygen species (ROS).[8][10] This can be a contributing factor to cytotoxicity in long-term cell cultures.
Q4: How does Elvitegravir affect adipocytes in vitro?
A4: In vitro studies on human adipocytes have shown that Elvitegravir can impair adipogenesis in a concentration-dependent manner. This includes a reduction in the expression of key adipogenesis markers like PPARγ and GLUT4, as well as a decrease in the secretion of adipokines such as adiponectin and leptin.[11] Elvitegravir has also been observed to induce the production of pro-inflammatory cytokines.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High cell death observed in long-term culture. | Elvitegravir concentration is too high: The CC50 value can vary significantly between cell lines. | Optimize Elvitegravir Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experiment duration. Start with concentrations well below the known CC50 values (see Table 1). |
| Mitochondrial Dysfunction: Long-term exposure may lead to cumulative mitochondrial stress and damage. | Assess Mitochondrial Health: Monitor mitochondrial membrane potential using probes like JC-1 or TMRE. Measure ATP production and reactive oxygen species (ROS) levels. Consider co-treatment with mitochondrial protective agents like Coenzyme Q10 as an experimental control. | |
| Metabolite Accumulation: Toxic metabolites may accumulate in the culture medium over time. | Increase Media Exchange Frequency: For long-term cultures, perform partial media changes more frequently (e.g., every 24-48 hours) to remove metabolic byproducts and replenish nutrients. | |
| Reduced cell proliferation or altered morphology. | Sub-lethal Cytotoxicity: Even at non-lethal concentrations, Elvitegravir may induce cellular stress affecting growth and morphology. | Monitor Cell Growth: Perform regular cell counting and viability assessments (e.g., Trypan Blue exclusion). Analyze cell morphology using microscopy. |
| Altered Gene Expression: Elvitegravir may be affecting signaling pathways related to cell cycle and differentiation.[11] | Gene Expression Analysis: If feasible, perform qPCR or RNA-seq to analyze the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. | |
| Inconsistent results between experiments. | Variability in Drug Preparation: Inconsistent stock solution concentration or degradation of the compound. | Standardize Drug Preparation: Prepare fresh stock solutions of Elvitegravir in a suitable solvent (e.g., DMSO) at a high concentration. Aliquot and store at -80°C to minimize freeze-thaw cycles. Always use a consistent final solvent concentration across all experimental conditions, including vehicle controls. |
| Cell Line Instability: Genetic drift or changes in cell characteristics over multiple passages. | Use Low Passage Number Cells: Use cells with a consistent and low passage number for all experiments. Regularly perform cell line authentication. |
Quantitative Data
Table 1: Reported CC50 Values for Elvitegravir in Various Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Assay Method |
| HEK-293T | Human Embryonic Kidney | > 250 | MTT Assay |
| MT-4 | Human T-cell leukemia | 1.15 | MTT Assay |
| C8166 | Human T-cell leukemia | > 10 | MTT Assay |
| PBMC | Peripheral Blood Mononuclear Cells | 4.6 ± 0.5 | Not Specified |
CC50 (50% cytotoxic concentration) is the concentration of a substance that causes the death of 50% of the cells in a culture. Data is compiled from multiple sources.[3][4] Note that these values can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment of Elvitegravir using a Real-Time Cell Analyzer
Objective: To continuously monitor the cytotoxic effects of Elvitegravir on a specific cell line over an extended period.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Elvitegravir (powder)
-
DMSO (cell culture grade)
-
Real-time cell analyzer (e.g., xCELLigence) and appropriate plates
-
Sterile, nuclease-free microtubes
Procedure:
-
Preparation of Elvitegravir Stock Solution:
-
Dissolve Elvitegravir powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare single-use aliquots and store at -80°C.
-
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed the cells in the specialized plates for the real-time analyzer at the optimal density determined in preliminary experiments.
-
Allow the cells to adhere and stabilize for 12-24 hours in a cell culture incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of Elvitegravir from the stock solution in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest Elvitegravir concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of Elvitegravir or controls.
-
-
Real-Time Monitoring:
-
Place the plate in the real-time cell analyzer and start the measurement.
-
Program the instrument to record cell index values at regular intervals (e.g., every 15-30 minutes) for the desired duration of the experiment (e.g., 7-14 days).
-
-
Data Analysis:
-
Export the cell index data.
-
Normalize the data to the time point just before drug addition.
-
Plot the normalized cell index versus time for each concentration.
-
Calculate the time-dependent IC50 values.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential
Objective: To evaluate the effect of long-term Elvitegravir exposure on mitochondrial health.
Materials:
-
Cells cultured with and without Elvitegravir for the desired duration
-
JC-1 or TMRE mitochondrial membrane potential probe
-
Flow cytometer or fluorescence microscope
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
Procedure:
-
Cell Treatment:
-
Culture cells in the presence of various concentrations of Elvitegravir and a vehicle control for the desired long-term duration.
-
-
Staining:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in pre-warmed medium containing the JC-1 or TMRE probe at the manufacturer's recommended concentration.
-
Incubate the cells under their normal culture conditions for the time specified in the probe's protocol (typically 15-30 minutes).
-
For a positive control, treat a separate sample of cells with FCCP to induce mitochondrial depolarization.
-
-
Analysis:
-
Flow Cytometry:
-
Wash the cells to remove excess probe.
-
Resuspend in FACS buffer.
-
Analyze the cells on a flow cytometer. For JC-1, healthy cells with high mitochondrial membrane potential will show red fluorescence (J-aggregates), while apoptotic or stressed cells with low potential will exhibit green fluorescence (JC-1 monomers). For TMRE, a decrease in fluorescence intensity indicates depolarization.
-
-
Fluorescence Microscopy:
-
Plate the cells on glass-bottom dishes.
-
After staining, wash and replace with fresh medium.
-
Visualize the cells using a fluorescence microscope with appropriate filters to observe the changes in fluorescence.
-
-
Visualizations
Caption: Workflow for assessing Elvitegravir cytotoxicity.
Caption: Proposed pathway of Elvitegravir-induced cytotoxicity.
References
- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of the safety, efficacy, and pharmacokinetics of elvitegravir with an emphasis on resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-HIV Drugs Cause Mitochondrial Dysfunction in Monocyte-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. mdpi.com [mdpi.com]
- 10. natap.org [natap.org]
- 11. Impact of elvitegravir on human adipocytes: Alterations in differentiation, gene expression and release of adipokines and cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to minimize Elvitegravir degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Elvitegravir in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause Elvitegravir to degrade in my experiments?
A1: Elvitegravir is susceptible to degradation under specific environmental stressors. The primary factors to control are:
-
pH: Significant degradation occurs in both acidic and alkaline conditions.[1][2]
-
Oxidizing Agents: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to considerable degradation.[1][2]
-
Moisture: Although not explicitly quantified in the provided search results, the recommendation to store combination products containing Elvitegravir in their original containers with a desiccant suggests sensitivity to moisture.
Q2: How stable is Elvitegravir to heat and light?
A2: Elvitegravir demonstrates good stability under thermal and photolytic stress. Forced degradation studies have shown minimal degradation when exposed to high temperatures (e.g., 105°C for 6 hours) and UV light (e.g., 7 days of exposure).[2]
Q3: What are the recommended storage conditions for Elvitegravir and its solutions?
A3: For solid Elvitegravir, it is advisable to store it in a tightly sealed container, protected from moisture. For combination drug products like Genvoya® and Stribild®, the recommendation is to store them in their original bottles, which contain a desiccant, at controlled room temperature (below 30°C or at 25°C with excursions permitted to 15-30°C). For solutions, especially in biological matrices, it is recommended to store them at -20°C for long-term stability. Short-term stability in plasma has been demonstrated at room temperature and +4°C for up to 48 hours.[3]
Q4: Which solvents are suitable for preparing Elvitegravir stock solutions?
A4: Common solvents for preparing stock solutions of Elvitegravir for in vitro experiments include dimethyl sulfoxide (DMSO) and methanol. For analytical purposes, such as HPLC, a mixture of acetonitrile and a buffer (e.g., phosphate buffer or trifluoroacetic acid in water) is often used as the mobile phase.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of Elvitegravir in my assay. | Degradation due to inappropriate pH. | Ensure the pH of your buffers and solutions is within a stable range for Elvitegravir (close to neutral). Avoid highly acidic or basic conditions. |
| Degradation due to oxidation. | Avoid sources of oxidation. If working with biological samples that may generate reactive oxygen species, consider adding antioxidants if they do not interfere with the experiment. Degas solvents where appropriate. | |
| Adsorption to container surfaces. | Use low-protein-binding tubes and pipette tips. | |
| Inconsistent results between experimental replicates. | Variable storage conditions. | Ensure all samples are stored under identical and controlled conditions (temperature, light exposure, and humidity). |
| Freeze-thaw instability. | Aliquot samples to minimize the number of freeze-thaw cycles. | |
| Appearance of unknown peaks in my chromatogram. | Formation of degradation products. | Conduct a forced degradation study to identify the retention times of potential degradation products. This will help in distinguishing them from the parent compound and other sample components.[1][2] |
Summary of Elvitegravir Stability under Stress Conditions
| Stress Condition | Reagent/Parameter | Temperature | Duration | Observed Degradation |
| Acid Hydrolysis | 1 N HCl | 60°C | 30 minutes | Significant degradation observed.[1][2] |
| Base Hydrolysis | 2 N NaOH | 60°C | 30 minutes | Significant degradation observed.[1][2] |
| Oxidation | 20% H₂O₂ | 60°C | 30 minutes | Significant degradation observed.[1][2] |
| Thermal | Dry Heat | 105°C | 6 hours | Stable, very little degradation observed.[2] |
| Photolytic | UV Light | Ambient | 7 days | Stable, very little degradation observed.[2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Elvitegravir
This protocol outlines the general procedure for conducting a forced degradation study on Elvitegravir to assess its stability under various stress conditions.
1. Materials:
-
Elvitegravir reference standard
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (NaOH), 2 N
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Phosphate buffer, pH 2.5
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV or PDA detector
-
ODS C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Water bath or oven
-
UV chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of Elvitegravir in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the Elvitegravir stock solution in a volumetric flask, add 1 mL of 1 N HCl.
-
Heat the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 2 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL) with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of the Elvitegravir stock solution in a volumetric flask, add 1 mL of 2 N NaOH.
-
Heat the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of the Elvitegravir stock solution in a volumetric flask, add 1 mL of 20% H₂O₂ (diluted from 30% stock).
-
Keep the solution at 60°C for 30 minutes.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis with the mobile phase.
-
-
Thermal Degradation:
-
Place a known amount of solid Elvitegravir in a hot air oven maintained at 105°C for 6 hours.
-
After cooling, dissolve the sample in methanol and dilute to a final concentration suitable for HPLC analysis with the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of Elvitegravir (e.g., in methanol) to UV light in a UV chamber for 7 days.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After the exposure period, dilute the sample to a final concentration suitable for HPLC analysis with the mobile phase.
-
4. HPLC Analysis:
-
Mobile Phase: Phosphate buffer (pH 2.5) and Acetonitrile (55:45 v/v).[2]
-
Flow Rate: 1 mL/min.[2]
-
Column: ODS C18 (250 mm x 4.6 mm, 5 µm).[2]
-
Detection Wavelength: 250 nm.[2]
-
Injection Volume: 20 µL.
-
Analyze the stressed samples along with an unstressed control solution. Calculate the percentage of degradation by comparing the peak area of Elvitegravir in the stressed samples to that of the control.
Visualizations
Elvitegravir Metabolic Pathway
Caption: Metabolic pathway of Elvitegravir.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- 1. A Validated Stability Indicating RP-HPLC Method for the Determination of Emtricitabine, Tenofovir Disoproxil Fumarate, Elvitegravir and Cobicistat in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Elvitegravir LC-MS/MS Quantification Methods
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS quantification of Elvitegravir.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Sample Preparation
-
Q1: What is the most common sample preparation technique for Elvitegravir in plasma?
-
A1: Protein precipitation is a widely used, straightforward, and effective method for extracting Elvitegravir from plasma samples.[1][2] Acetonitrile is commonly used as the precipitation solvent.[1][2] Liquid-liquid extraction and solid-phase extraction (SPE) are also viable, more rigorous cleanup techniques.[3][4]
-
-
Q2: I'm observing significant matrix effects in my analysis. How can I mitigate this?
-
A2: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analyte, are a common challenge.[5] To mitigate this, consider the following:
-
Optimize Sample Cleanup: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction to better remove interfering compounds.[4][5]
-
Chromatographic Separation: Adjust your LC method to improve the separation of Elvitegravir from interfering matrix components. This can involve changing the mobile phase composition, gradient slope, or using a different column chemistry.[5]
-
Use a Stable Isotope-Labeled Internal Standard: Employing a stable isotope-labeled internal standard for Elvitegravir (e.g., EVG-d6) is highly recommended.[2] It will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Dilution: Diluting the sample extract can sometimes reduce the concentration of interfering components to a level where they no longer significantly impact ionization.[2]
-
-
-
Q3: My recovery of Elvitegravir is low and inconsistent. What could be the cause?
-
A3: Low and variable recovery can stem from several factors in the sample preparation process:
-
Inefficient Extraction: Ensure the chosen extraction solvent and pH are optimal for Elvitegravir. For protein precipitation, ensure thorough vortexing and sufficient centrifugation time to completely pellet the proteins.[1]
-
Analyte Stability: Elvitegravir may be susceptible to degradation. Ensure samples are stored correctly (e.g., -20°C or -80°C) and processed promptly.[2] Check for stability under various conditions, such as freeze-thaw cycles and bench-top storage.[2][6]
-
Adsorption: Elvitegravir might adsorb to plasticware. Using low-adsorption tubes or pre-treating containers might help.
-
-
Liquid Chromatography
-
Q4: What are the typical LC column and mobile phase conditions for Elvitegravir analysis?
-
A4: A reverse-phase C18 column is commonly used for the separation of Elvitegravir.[3][7] Isocratic or gradient elution with a mobile phase consisting of acetonitrile or methanol and water, often with a formic acid modifier (e.g., 0.1%), is typical.[3][6] An isocratic mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (45:55 v/v) has been successfully used.[6]
-
-
Q5: I am seeing peak tailing or splitting in my chromatogram. What should I check?
-
A5: Poor peak shape can be caused by several issues:
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Try washing the column with a strong solvent.
-
Column Degradation: The column itself might be degrading. Check the manufacturer's recommendations for pH stability and consider replacing the column if it has been used extensively.
-
Mobile Phase Issues: Ensure the mobile phase is properly prepared, degassed, and that the pH is appropriate for Elvitegravir. Incompatible injection solvents can also cause peak distortion.
-
Metabolite Interference: A glucuronidated metabolite of Elvitegravir has been identified.[2] Ensure your chromatography can separate this from the parent drug to avoid potential interference from in-source dissociation.[2]
-
-
Mass Spectrometry
-
Q6: What are the recommended mass spectrometry settings for Elvitegravir?
-
A6: Elvitegravir is typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[2] Selected reaction monitoring (SRM) is used for quantification. While specific precursor/product ion transitions should be optimized in your laboratory, published methods provide a good starting point.
-
-
Q7: My signal intensity is drifting or has suddenly dropped. What is the likely cause?
-
A7: A drop in signal intensity can often be traced to the MS source.
-
Source Contamination: The ESI source can become contaminated with salts and non-volatile matrix components from the samples. This requires cleaning the ion transfer tube, skimmer, and other source elements.
-
Instrument Calibration: The mass spectrometer may need to be recalibrated.
-
Mobile Phase Incompatibility: High concentrations of non-volatile buffers or salts in the mobile phase can suppress ionization and contaminate the source.
-
-
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for Elvitegravir quantification.
Table 1: Linearity and Sensitivity of Elvitegravir Quantification Methods
| Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |
| Dried Blood Spots | 10 | 2000 | [6] |
| Human Plasma | 50 | 5000 | [2] |
| Human Plasma | 10 | 4000 | [3] |
| Mouse Plasma | 5 | 2000 | [4] |
Table 2: Precision and Accuracy of Elvitegravir Quantification Methods
| Matrix | Precision (Inter-day CV%) | Accuracy (Inter-day %) | Reference |
| Dried Blood Spots | < 15% | ± 15% | [6][8] |
| Human Plasma | 3 - 6.3% | 3.8 - 7.2% | [2] |
| Mouse Matrices | Within acceptance limits | Within acceptance limits | [4] |
| Human Plasma | 4.3 - 5.6% | 101.8 - 106.7% | [9] |
Experimental Protocols
Protocol: Elvitegravir Quantification in Human Plasma using Protein Precipitation and LC-MS/MS
This protocol is a generalized procedure based on common methodologies.[1][2]
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a primary stock solution of Elvitegravir in a suitable organic solvent like methanol or DMSO (e.g., 1 mg/mL).[1][6]
-
From the primary stock, prepare a series of working standard solutions by serial dilution in 50:50 methanol:water.[6]
-
Spike blank human plasma with the working standard solutions to create calibration curve standards (typically 8 non-zero points). The final concentration range should cover the expected clinical concentrations (e.g., 50 to 5000 ng/mL).[2]
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank plasma using a separate stock solution weighing.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.[2]
-
Add the internal standard (e.g., Elvitegravir-d6) spiking solution.
-
Add 3 volumes (e.g., 300 µL) of cold acetonitrile to precipitate the plasma proteins.[2]
-
Vortex the mixture vigorously for at least 1 minute.
-
Centrifuge at high speed (e.g., >14,000 rpm) for 10 minutes to pellet the precipitated proteins.[6]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
For some methods, the supernatant may be diluted further (e.g., 1:1 with a water/methanol solution) before injection to ensure compatibility with the mobile phase.[2]
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 5 µm).[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[6]
-
Flow Rate: 0.25 - 0.4 mL/min.[6]
-
Injection Volume: 5 - 10 µL.[6]
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
Transitions: Optimize the precursor and product ions for Elvitegravir and its internal standard on your specific instrument.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for Elvitegravir and the internal standard.
-
Calculate the peak area ratio (Elvitegravir/Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x² or 1/x) linear regression.
-
Determine the concentration of Elvitegravir in the unknown samples and QCs by back-calculating from the calibration curve.
-
Visualization
Caption: Workflow for Elvitegravir quantification by LC-MS/MS.
References
- 1. A Sensitive HPLC-MS/MS Method for the Determination of Dolutegravir in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated assay by liquid chromatography-tandem mass spectrometry for the simultaneous quantification of elvitegravir and rilpivirine in HIV positive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development and application of a novel LC-MS/MS method for the measurement of Dolutegravir, Elvitegravir and Cobicistat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of tenofovir, emtricitabine, rilpivirine, elvitegravir and dolutegravir in mouse biological matrices by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Analysis of Elvitegravir's Efficacy Against Raltegravir and Dolutegravir in HIV-1 Treatment
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of three key integrase strand transfer inhibitors (INSTIs) used in the treatment of HIV-1 infection: elvitegravir, raltegravir, and dolutegravir. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at clinical trial data, experimental protocols, and the underlying mechanism of action.
Executive Summary
Elvitegravir, a potent INSTI, has demonstrated comparable efficacy to raltegravir in treatment-experienced and treatment-naive patients. While direct head-to-head trials against dolutegravir are limited, indirect comparisons and real-world cohort studies suggest that while all three drugs are highly effective, dolutegravir may offer a higher barrier to resistance. This guide will delve into the specifics of major clinical trials, providing quantitative data on virologic suppression, immunological response, and safety profiles.
Mechanism of Action: Integrase Strand Transfer Inhibition
Elvitegravir, raltegravir, and dolutegravir share a common mechanism of action, targeting the HIV-1 integrase enzyme. This enzyme is crucial for the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. By inhibiting the strand transfer step of this process, these drugs prevent the integration of viral DNA, effectively halting viral replication.[1][2][3]
The following diagram illustrates the HIV-1 integrase strand transfer reaction and the point of inhibition by these drugs.
Comparative Efficacy: Clinical Trial Data
The following tables summarize the key efficacy and safety data from major clinical trials comparing elvitegravir, raltegravir, and dolutegravir.
Elvitegravir vs. Raltegravir (Treatment-Experienced Patients) - Study GS-US-183-0145
This Phase 3, randomized, double-blind, active-controlled study compared the efficacy of once-daily elvitegravir versus twice-daily raltegravir in treatment-experienced adults with HIV-1 infection.
| Outcome Measure (Week 96) | Elvitegravir (n=351) | Raltegravir (n=351) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 47.6% | 45.0% |
| Mean CD4+ Cell Count Increase from Baseline (cells/mm³) | +205 | +195 |
| Discontinuation due to Adverse Events | 4% | 3% |
| Data sourced from Molina J-M, et al. J Acquir Immune Defic Syndr. 2013.[4][5] |
Dolutegravir vs. Raltegravir (Treatment-Naive Patients) - SPRING-2 Study
This Phase 3, randomized, double-blind, non-inferiority study compared once-daily dolutegravir to twice-daily raltegravir in treatment-naive adults with HIV-1 infection.
| Outcome Measure (Week 96) | Dolutegravir (n=411) | Raltegravir (n=411) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 81% | 76% |
| Mean CD4+ Cell Count Increase from Baseline (cells/mm³) | +230 | +230 |
| Discontinuation due to Adverse Events | 2% | 2% |
| Data sourced from Raffi F, et al. Lancet Infect Dis. 2013.[6][7] |
Dolutegravir vs. Raltegravir (Treatment-Experienced, Integrase-Naive Patients) - SAILING Study
This Phase 3, randomized, double-blind study compared once-daily dolutegravir to twice-daily raltegravir in treatment-experienced, integrase inhibitor-naive adults with HIV-1 infection.
| Outcome Measure (Week 48) | Dolutegravir (n=354) | Raltegravir (n=361) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 71% | 64% |
| Mean CD4+ Cell Count Increase from Baseline (cells/mm³) | +162 | +153 |
| Discontinuation due to Adverse Events | 3% | 4% |
| Data sourced from Cahn P, et al. Lancet. 2013.[8][9][10] |
Indirect Comparison: Elvitegravir/cobicistat/FTC/TDF vs. Dolutegravir + Abacavir/Lamivudine (Treatment-Naive Patients)
This is an indirect comparison based on separate Phase 3 trials (GS-102 and SINGLE) where each regimen was compared against efavirenz/emtricitabine/tenofovir.
| Outcome Measure (Week 96) | E/C/F/TDF (GS-102) | DTG + ABC/3TC (SINGLE) |
| Virologic Suppression (HIV-1 RNA <50 copies/mL) | 84% | 80% |
| Discontinuation due to Adverse Events | Not Reported | 2% |
| Data sourced from an indirect comparison analysis.[4] |
Real-World Cohort Study: Elvitegravir vs. Dolutegravir vs. Raltegravir (Treatment-Naive and Treatment-Experienced)
This retrospective cohort study compared the three integrase inhibitors in a real-world setting.
| Outcome Measure (12 months) | Elvitegravir | Dolutegravir | Raltegravir |
| Virologic Suppression (First-line) | 96% (n=22/23) | 92% (n=34/37) | 90% (n=28/31) |
| Virologic Suppression (Switch) | 94% (n=32/34) | 90% (n=69/77) | 85% (n=67/79) |
| Data sourced from a retrospective cohort study.[9][11] |
Experimental Protocols
The following sections detail the methodologies employed in the key clinical trials cited in this guide.
HIV-1 RNA Quantification
The quantification of HIV-1 RNA in plasma was a primary endpoint in all cited studies. The predominant method used was reverse transcription-polymerase chain reaction (RT-PCR).
A commonly utilized assay in these trials was the Roche COBAS® AmpliPrep/COBAS® TaqMan® HIV-1 Test .[1][12] This automated system performs the following steps:
-
Specimen Preparation: HIV-1 RNA is isolated from plasma samples.
-
Reverse Transcription: The extracted viral RNA is converted into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using polymerase chain reaction.
-
Detection: The amount of amplified DNA is quantified in real-time to determine the viral load.
The lower limit of quantification for these assays is typically between 20 and 50 copies/mL.
CD4+ T-Cell Enumeration
The change in CD4+ T-cell count from baseline is a key indicator of immune reconstitution. The standard method for enumerating CD4+ T-cells is flow cytometry .
Instruments such as the BD FACSCalibur™ or FACSCount™ system are frequently used.[13] The general procedure involves:
-
Staining: A whole blood sample is incubated with fluorescently labeled monoclonal antibodies that specifically bind to surface markers on different lymphocyte subsets (e.g., CD3, CD4, CD8, CD45).
-
Lysis: The red blood cells are lysed to leave a suspension of white blood cells.
-
Analysis: The stained cells are passed through a laser beam in the flow cytometer. The instrument detects the fluorescence and light scattering properties of each cell, allowing for the identification and enumeration of CD4+ T-lymphocytes.
Conclusion
Elvitegravir demonstrates robust efficacy in suppressing HIV-1 replication, with a performance profile that is non-inferior to raltegravir in treatment-experienced patients. Indirect comparisons and real-world data suggest comparable virologic suppression rates between elvitegravir and dolutegravir in treatment-naive individuals. Dolutegravir has shown superiority over raltegravir in treatment-experienced patients and may have a higher genetic barrier to resistance. The choice of an integrase inhibitor for a particular patient will depend on various factors, including treatment history, resistance profile, and potential drug-drug interactions. Continued research and head-to-head clinical trials will further clarify the comparative efficacy of these important antiretroviral agents.
References
- 1. aphl.org [aphl.org]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. ruclear.co.uk [ruclear.co.uk]
- 4. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and development of integrase inhibitors - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. static.medicine.iupui.edu [static.medicine.iupui.edu]
- 8. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Dolutegravir vs raltegravir in treatment-naive patients: 48 week results from the SPRING 2 study | HIV i-Base [i-base.info]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. extranet.who.int [extranet.who.int]
Navigating Resistance: A Comparative Guide to Elvitegravir and Other HIV Integrase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among HIV integrase strand transfer inhibitors (INSTIs) is paramount in the ongoing effort to combat antiviral drug failure. This guide provides an objective comparison of the cross-resistance profiles of Elvitegravir (EVG) against other key INSTIs, supported by experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.
The development of INSTIs marked a significant advancement in antiretroviral therapy (ART). However, the emergence of drug resistance mutations in the HIV-1 integrase enzyme can compromise the efficacy of this class of drugs. Cross-resistance, where a mutation conferring resistance to one drug also reduces the susceptibility to other drugs in the same class, is a critical concern. This guide focuses on Elvitegravir, a second-generation INSTI, and its cross-resistance profile with the first-generation inhibitor Raltegravir (RAL) and other second-generation agents such as Dolutegravir (DTG), Cabotegravir (CAB), and Bictegravir (BIC).
Comparative Cross-Resistance Profiles
The following tables summarize the fold change (FC) in 50% effective concentration (EC50) for various integrase inhibitors in the presence of specific resistance-associated mutations. The data, compiled from multiple in vitro studies, illustrates the impact of these mutations on drug susceptibility. A higher fold change indicates reduced susceptibility to the drug.
| Primary Resistance Mutation | Elvitegravir (EVG) FC | Raltegravir (RAL) FC | Dolutegravir (DTG) FC | Cabotegravir (CAB) FC | Bictegravir (BIC) FC |
| T66I | 9.7[1] | <5[1] | 1.0 | - | - |
| E92Q | 26[1] | <5[1] | 1.1 | - | - |
| Y143R/C | 3.92 - 7.68[2] | 26.5 - 58.9[2] | Low | Low | Low |
| S147G | 4.1[1] | <2 | 0.9 | - | - |
| Q148H/K/R | >92[1] | >10[3] | 1.3 | - | - |
| N155H | 30[1] | >5[1] | 1.2 | - | - |
| FC values are approximate and can vary based on the specific assay and viral strain used. Data for DTG, CAB, and BIC against some single mutations show minimal change and are often reported as susceptible. |
| Combination of Mutations | Elvitegravir (EVG) FC | Raltegravir (RAL) FC | Dolutegravir (DTG) FC | Cabotegravir (CAB) FC | Bictegravir (BIC) FC |
| G140S + Q148H | >100[4] | >100[4] | 2.5 - 3.7[4] | 3.7[4] | 2.5[4] |
| G140S + Q148H + T97A | >100[4] | >100[4] | 28[4] | 74[4] | 9[4] |
| G140S + Q148H + T97A + L74M | >100[4] | >100[4] | 345[4] | 586[4] | 67[4] |
| E138K + Q148R | High | High | Increased | Increased | Increased |
| The presence of multiple mutations, particularly those involving the Q148 pathway, can lead to high-level cross-resistance to all integrase inhibitors, including the second-generation agents. |
Experimental Protocols
The data presented in this guide are derived from several key experimental methodologies designed to assess antiviral drug resistance.
Phenotypic Susceptibility Assays (e.g., PhenoSense™ Assay)
This assay directly measures the ability of a virus to replicate in the presence of a drug.
Methodology:
-
Viral RNA Isolation: HIV-1 RNA is extracted from a patient's plasma sample.
-
RT-PCR Amplification: The integrase gene region of the viral RNA is amplified using reverse transcription-polymerase chain reaction (RT-PCR).[1]
-
Recombinant Virus Construction: The amplified patient-derived integrase gene is inserted into a standardized HIV-1 vector that lacks a functional integrase gene but contains a reporter gene, such as luciferase.
-
Virus Production: The recombinant vectors are transfected into host cells to produce virus particles containing the patient's integrase enzyme.
-
Infection and Drug Susceptibility Testing: Target cells are infected with the recombinant virus in the presence of serial dilutions of the integrase inhibitors being tested.
-
Quantification of Viral Replication: After a set incubation period, the amount of viral replication is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).
-
Data Analysis: The drug concentration that inhibits viral replication by 50% (EC50) is calculated for the patient's virus and a wild-type reference virus. The fold change in resistance is determined by dividing the EC50 of the patient's virus by the EC50 of the reference virus.[1]
Site-Directed Mutagenesis
This technique is used to create specific mutations in the integrase gene to study their individual or combined effects on drug susceptibility.
Methodology:
-
Template Preparation: A plasmid containing the wild-type HIV-1 integrase gene is prepared.
-
Primer Design: Oligonucleotide primers are designed to be complementary to the template DNA, with the exception of a mismatch at the desired mutation site.
-
PCR Amplification: A high-fidelity DNA polymerase is used to amplify the entire plasmid using the mutagenic primers. This results in the synthesis of new plasmids containing the desired mutation.
-
Template Removal: The original, non-mutated parental DNA template is digested using the restriction enzyme DpnI, which specifically targets methylated DNA (parental plasmids are methylated, while the newly synthesized plasmids are not).
-
Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for propagation.
-
Sequence Verification: The plasmids are isolated from the bacteria and the integrase gene is sequenced to confirm the presence of the intended mutation and the absence of any unintended mutations.
-
Phenotypic Analysis: The mutated integrase gene is then used in a phenotypic assay, as described above, to determine its effect on drug susceptibility.
In Vitro Serial Passage
This method involves growing the virus in the presence of increasing concentrations of a drug to select for the emergence of resistance mutations.
Methodology:
-
Initial Infection: A population of wild-type HIV-1 is used to infect a cell culture (e.g., peripheral blood mononuclear cells - PBMCs).
-
Drug Application: The infected cells are cultured in the presence of a sub-optimal concentration of the integrase inhibitor.
-
Virus Harvesting and Titration: After a period of replication, the virus is harvested from the culture supernatant and its concentration (titer) is determined.
-
Escalating Drug Concentrations: The harvested virus is then used to infect fresh cells in the presence of a slightly higher concentration of the drug.
-
Iterative Passaging: This process of harvesting, titrating, and re-infecting with increasing drug concentrations is repeated for multiple passages.
-
Genotypic and Phenotypic Analysis: At various passages, the viral population is analyzed to identify the emergence of mutations in the integrase gene (genotyping) and to measure the level of drug resistance (phenotyping). This allows for the identification of the evolutionary pathways to resistance.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The landscape of HIV treatment is continually evolving, and a deep understanding of the mechanisms of drug resistance is essential for the development of new and more durable antiretroviral agents. Elvitegravir, while a potent integrase inhibitor, demonstrates significant cross-resistance with Raltegravir, particularly in the presence of mutations in the Q148 pathway. Second-generation INSTIs like Dolutegravir and Bictegravir generally exhibit a higher barrier to resistance and retain activity against many viruses with single resistance mutations. However, the accumulation of multiple mutations can lead to broad cross-resistance across the entire class of integrase inhibitors. The experimental methodologies outlined in this guide provide a framework for the continued surveillance and characterization of emerging resistance patterns, which is critical for guiding clinical practice and informing the development of next-generation therapies.
References
Elvitegravir's Antiviral Efficacy in Primary CD4+ T Cells: A Comparative Guide
This guide provides a detailed comparison of the antiviral activity of Elvitegravir, an integrase strand transfer inhibitor (INSTI), in primary CD4+ T cells. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons with other alternatives, supported by experimental data and detailed methodologies.
Introduction to Elvitegravir
Elvitegravir is a potent antiretroviral drug that targets the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] This enzyme is crucial for the viral replication cycle as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[2][4][5] By inhibiting this step, Elvitegravir effectively blocks the formation of the HIV-1 provirus, thereby halting the propagation of the infection.[1][3] It is primarily metabolized by the cytochrome P450 enzyme CYP3A and is often administered with a pharmacokinetic booster like cobicistat or ritonavir to increase its plasma concentrations, allowing for once-daily dosing.[6][7]
Comparative Antiviral Activity
The in vitro antiviral potency of Elvitegravir has been demonstrated in various cell types, including primary human peripheral blood mononuclear cells (PBMCs), which contain CD4+ T cells. Its activity is often compared with other first and second-generation INSTIs.
Table 1: In Vitro Antiviral Activity of Elvitegravir and Comparators
| Compound | Target | Cell Type / Assay | Potency Metric | Value (nM) | Reference |
| Elvitegravir | HIV-1 Integrase | HIV-infected PBMCs | EC90 | 1.2 | [8] |
| HIV-1 & HIV-2 | Laboratory Strains | IC50 | 0.7 - 1.5 | [9] | |
| Strand Transfer | Cell-free Assay | IC50 | 8.8 | [10] | |
| Drug-resistant Isolates | Clinical Isolates | EC50 | 0.02 - 1.26 | [10] | |
| Raltegravir | HIV-1 Integrase | Various | - | Comparable to Elvitegravir | [7][11] |
| Dolutegravir | HIV-1 Integrase | Various | - | Higher barrier to resistance than Elvitegravir | [7][12] |
| Bictegravir | HIV-1 Integrase | T-cell lines & Primary cells | IC50 | 1.5 - 2.4 | [9] |
| Strand Transfer | Cell-free Assay | EC90 | ~8.3 | [9] |
Note: Direct head-to-head studies in primary CD4+ T cells are limited in publicly available literature; data from PBMCs and cell-line studies are presented as a close proxy.
First-generation INSTIs like Elvitegravir and Raltegravir share similar resistance profiles.[7][12] However, second-generation INSTIs, such as Dolutegravir and Bictegravir, generally exhibit a higher genetic barrier to resistance and retain activity against some viruses with resistance mutations to first-generation drugs.[7][12]
HIV-1 Integration Pathway and Elvitegravir's Mechanism of Action
The integration of viral DNA into the host genome is a multi-step process orchestrated by the HIV-1 integrase enzyme. Elvitegravir specifically targets the strand transfer step of this critical pathway.
Caption: HIV-1 integration pathway and the inhibitory action of Elvitegravir.
Experimental Protocols
Protocol: In Vitro Antiviral Activity Assay in Primary CD4+ T Cells
This protocol outlines the key steps to measure the efficacy of an antiviral compound like Elvitegravir against HIV-1 in primary human CD4+ T cells.
1. Isolation and Stimulation of Primary CD4+ T Cells:
-
Source: Obtain peripheral blood mononuclear cells (PBMCs) from healthy donor blood via density gradient centrifugation (e.g., using Ficoll-Paque).
-
Isolation: Isolate CD4+ T cells from PBMCs using negative selection immunomagnetic beads to ensure high purity (>96%).[13]
-
Culture and Stimulation: Culture the isolated CD4+ T cells in R-10 medium (RPMI 1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin). Stimulate the cells for 72 hours with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) to activate them and make them susceptible to HIV-1 infection.[13]
2. HIV-1 Infection and Drug Treatment:
-
Infection: After stimulation, infect the activated CD4+ T cells with a known titer of an HIV-1 laboratory strain (e.g., NL4-3 or JR-CSF) at a specific multiplicity of infection (MOI).
-
Drug Application: Simultaneously with infection, add serial dilutions of Elvitegravir (and comparator drugs) to the cell cultures. Include a "no-drug" control (virus only) and a "no-virus" control (cells only).
3. Measurement of Viral Replication:
-
Incubation: Culture the infected and treated cells for a period of 5-7 days.
-
Quantification: At the end of the incubation period, collect the cell culture supernatant.
-
p24 Antigen ELISA: Quantify the amount of HIV-1 p24 capsid protein in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit. The concentration of p24 is directly proportional to the amount of viral replication.
4. Data Analysis:
-
Dose-Response Curve: Plot the percentage of viral inhibition (calculated relative to the "no-drug" control) against the logarithm of the drug concentration.
-
IC50/EC50 Calculation: Use non-linear regression analysis to determine the drug concentration that inhibits viral replication by 50% (IC50 or EC50). This value represents the in vitro potency of the drug.
Caption: Workflow for assessing the antiviral activity of a compound in primary CD4+ T cells.
Resistance Profile
A critical aspect of any antiretroviral agent is the potential for the development of drug resistance. For first-generation INSTIs like Elvitegravir, specific mutations in the integrase enzyme can reduce its efficacy.
Table 2: Key Resistance Mutations for Integrase Inhibitors
| Integrase Inhibitor | Generation | Primary Resistance Mutations | Reference |
| Elvitegravir | First | T66I/A/K, E92Q/G, T97A, S147G, Q148R/H/K, N155H | [7][11] |
| Raltegravir | First | Y143C/H/R, Q148H/R/K, N155H | [11] |
| Dolutegravir | Second | R263K | [7] |
| Bictegravir | Second | R263K | [7] |
Note: Significant cross-resistance exists between Raltegravir and Elvitegravir.[11] Second-generation INSTIs often retain activity against viruses with mutations conferring resistance to first-generation agents.[7][12]
Conclusion
Elvitegravir demonstrates potent antiviral activity against HIV-1 by specifically inhibiting the strand transfer step of viral integration. Its efficacy is comparable to other first-generation integrase inhibitors. While effective, the potential for the development of cross-resistance with Raltegravir is a clinical consideration. Second-generation inhibitors like Dolutegravir and Bictegravir offer a higher barrier to resistance, providing crucial alternatives in treatment regimens. The experimental protocols detailed in this guide provide a standardized framework for the continued evaluation and comparison of Elvitegravir and novel antiretroviral compounds in a physiologically relevant setting.
References
- 1. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV integration - Wikipedia [en.wikipedia.org]
- 6. Elvitegravir - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Integrase Inhibitors and Other New Drugs in Development | Oncohema Key [oncohemakey.com]
- 11. Patterns of resistance development with integrase inhibitors in HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Resistance Mutations Induced by Elvitegravir vs. Bictegravir in HIV-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the resistance profiles of two prominent integrase strand transfer inhibitors (INSTIs), Elvitegravir and Bictegravir, used in the treatment of HIV-1. The following sections detail the key resistance mutations, their impact on drug susceptibility supported by experimental data, and the methodologies used to derive these findings.
Executive Summary
Elvitegravir, a first-generation INSTI, is effective but possesses a lower genetic barrier to resistance, leading to the selection of several key resistance-associated mutations (RAMs) that can confer broad cross-resistance to other first-generation INSTIs.[1][2] In contrast, Bictegravir, a second-generation INSTI, demonstrates a high barrier to resistance.[3][4] In treatment-naive patient populations, the emergence of resistance to Bictegravir is rare.[4][5][6][7] While Bictegravir maintains activity against many viral strains resistant to Elvitegravir, specific combinations of mutations, particularly those involving the Q148 pathway, can reduce its susceptibility.[4][8]
Comparative Analysis of Resistance Mutations and Susceptibility
The following table summarizes the fold change (FC) in 50% effective concentration (EC50) for Elvitegravir and Bictegravir in the presence of various single and combined mutations in the HIV-1 integrase enzyme. An increase in fold change indicates reduced susceptibility of the virus to the drug.
| Integrase Mutation(s) | Elvitegravir Fold Change (FC) in EC50 | Bictegravir Fold Change (FC) in EC50 |
| Primary Single Mutations | ||
| T66I | 9.7 - 10 | Minimal Effect |
| T66A | 9 | Minimal Effect |
| T66K | 40 | 2 - 3 |
| E92Q | 26 - 57 | Minimal Effect |
| T97A | 2.0 - 3.6 | Minimal Effect |
| S147G | 4.1 | Minimal Effect |
| N155H | 30 - 32 | Low-level resistance (1.9-4.6) |
| Q148R | 92 - 96 | Low-level resistance |
| Q148H/K | 5 - 10 | Minimal Effect |
| G118R | 5 - 10 | 2 - 3 |
| R263K | 4.5 | Low-level (<3) |
| Key Combination Mutations | ||
| G140S + Q148H | >100 | 2.5 - 7.9 |
| E138K + G140S + Q148H | >100 | 11.6 |
| T97A + G140S + Q148H | >100 | 121 |
Note: Fold change values are compiled from multiple in vitro studies and may vary based on the specific experimental assay and viral strain used.[1][6][9][10][11][12]
Experimental Protocols
The characterization of resistance mutations to Elvitegravir and Bictegravir relies on established virological and molecular biology techniques. The primary methodologies include genotypic and phenotypic resistance assays.
Genotypic Resistance Assay
This method identifies mutations in the HIV-1 integrase gene.
-
Viral RNA Extraction: HIV-1 RNA is isolated from patient plasma samples.
-
Reverse Transcription and PCR Amplification: The integrase-coding region of the viral RNA is reverse transcribed into complementary DNA (cDNA) and then amplified using polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified integrase gene is sequenced to identify any amino acid substitutions compared to a wild-type reference sequence.
-
Data Interpretation: The identified mutations are cross-referenced with databases of known resistance-associated mutations (e.g., Stanford University HIV Drug Resistance Database) to predict the level of resistance to specific drugs.
Phenotypic Resistance Assay
This assay directly measures the susceptibility of the virus to a drug.
-
Generation of Recombinant Viruses: The patient-derived integrase gene sequence (obtained via genotypic assay) is cloned into a laboratory-adapted HIV-1 vector that lacks its own integrase gene.
-
Viral Culture: The resulting recombinant viruses are cultured in the presence of serial dilutions of Elvitegravir or Bictegravir.
-
Measurement of Viral Replication: The extent of viral replication at different drug concentrations is quantified, often using a reporter gene system (e.g., luciferase) or by measuring viral protein production (e.g., p24 antigen).
-
Calculation of EC50: The drug concentration that inhibits 50% of viral replication (EC50) is determined. The fold change in EC50 is calculated by dividing the EC50 for the mutant virus by the EC50 for a wild-type reference virus.
Site-Directed Mutagenesis
To study the specific effect of individual or combined mutations, site-directed mutagenesis is employed.[3][13][14]
-
Plasmid Template: A plasmid containing the wild-type HIV-1 integrase gene is used as a template.
-
Mutagenic Primers: Short DNA primers containing the desired mutation are designed.
-
PCR Amplification: PCR is performed using the mutagenic primers and the plasmid template, resulting in the amplification of the plasmid containing the desired mutation.
-
Transformation and Sequencing: The mutated plasmid is introduced into bacteria for replication, and the presence of the intended mutation is confirmed by DNA sequencing. The mutated integrase gene can then be used in phenotypic assays.
Visualizing Experimental Workflows and Resistance Pathways
The following diagrams, created using Graphviz (DOT language), illustrate the key processes in resistance analysis.
Caption: Workflow for HIV Drug Resistance Testing.
Caption: Emergence of Resistance to Elvitegravir and Bictegravir.
References
- 1. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Resistance Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. 2.2. DNA Constructs and Site-Directed Mutagenesis [bio-protocol.org]
- 13. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-directed mutagenesis of HIV-1 integrase demonstrates differential effects on integrase functions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the genetic barrier to resistance of Elvitegravir compared to second-generation INSTIs
A comparative analysis of the genetic barrier to resistance of Elvitegravir against the formidable second-generation integrase strand transfer inhibitors (INSTIs) reveals a significant evolutionary leap in antiretroviral therapy. While Elvitegravir remains a potent therapeutic option, Dolutegravir, Bictegravir, and Cabotegravir present a markedly higher genetic barrier, demanding a more complex and often fitness-compromising series of mutations for HIV-1 to escape their grasp.
This guide provides a detailed comparison of the genetic barrier to resistance for Elvitegravir and second-generation INSTIs, supported by experimental data, for researchers, scientists, and drug development professionals.
A Tale of Two Generations: The Shifting Landscape of INSTI Resistance
The advent of integrase strand transfer inhibitors (INSTIs) marked a paradigm shift in the management of HIV-1 infection. These agents effectively block the integration of the viral DNA into the host genome, a critical step in the viral replication cycle. Elvitegravir, a first-generation INSTI, demonstrated significant efficacy but was also associated with the emergence of specific resistance-associated mutations (RAMs) that could compromise its long-term utility.
Second-generation INSTIs, including Dolutegravir, Bictegravir, and Cabotegravir, were engineered to overcome the limitations of their predecessors. They exhibit a higher genetic barrier to resistance, meaning that the virus must accumulate multiple mutations, often at a cost to its own replication fitness, to develop clinically significant resistance.[1][2] This enhanced durability is a cornerstone of their clinical success and a key focus of ongoing research.
Quantitative Comparison of Resistance Profiles
The genetic barrier to resistance can be quantified by measuring the fold-change (FC) in the 50% effective concentration (EC50) of a drug required to inhibit viral replication in the presence of specific mutations. A higher fold-change indicates a greater degree of resistance. The following tables summarize the in vitro phenotypic susceptibility data for Elvitegravir and second-generation INSTIs against common INSTI resistance mutations.
| Mutation | Elvitegravir (EVG) Fold Change | Reference(s) |
| T66I | 9.7 - 33 | [3][4] |
| E92Q | 26 - 57 | [3][4] |
| T97A | 2.4 - 3.6 | [2][4] |
| S147G | 4.1 | [4] |
| Q148R | 92 - 96 | [3][4] |
| N155H | 26 - 32 | [3][4] |
| G140S + Q148H | >100 | [5] |
Table 1: Fold-change in susceptibility to Elvitegravir for common resistance mutations. This table highlights the significant impact of primary mutations, particularly Q148R, on Elvitegravir susceptibility.
| Mutation | Dolutegravir (DTG) Fold Change | Bictegravir (BIC) Fold Change | Cabotegravir (CAB) Fold Change | Reference(s) |
| R263K | ~2 | ~2 | ~2 | [6][7][8] |
| G118R | 5 - 10 | 2 - 3 | 5 - 10 | [8] |
| G140S + Q148H | 2.5 - 24.6 | 3.2 - 7.9 | 10 - 107.5 | [2][5][9] |
| T97A + G140S + Q148H | 28 - 318 | 9 - 121 | 74 - >1000 | [2][5] |
| E138K + G140S + Q148H | 35.5 | 11.6 | 208 | [2] |
| N155H | Minimal | Minimal | Minimal | [8] |
Table 2: Fold-change in susceptibility to second-generation INSTIs for key resistance mutations. This table illustrates the higher genetic barrier of second-generation INSTIs, with single mutations like R263K conferring only low-level resistance. Significant resistance typically requires the accumulation of multiple mutations, particularly those involving the Q148 pathway.
Experimental Protocols: Unmasking Resistance
The data presented in this guide are derived from rigorous in vitro studies designed to assess the genetic barrier to resistance. The primary methodologies employed are:
-
In Vitro Resistance Selection Studies: This method involves passaging HIV-1 in the presence of escalating concentrations of an antiretroviral drug in cell culture.[10] This process mimics the selective pressure exerted by the drug in a patient, forcing the virus to evolve and develop resistance mutations. The genetic changes in the virus are then sequenced and analyzed to identify the mutations responsible for resistance.
-
Phenotypic Susceptibility Assays: These assays directly measure the susceptibility of HIV-1 to a drug. A common method is the PhenoSense HIV assay , which involves creating recombinant viruses containing the integrase gene from a patient's virus or a site-directed mutant.[4][11][12] These viruses are then used to infect cells in the presence of varying concentrations of the INSTI. The drug concentration that inhibits viral replication by 50% (EC50) is determined, and the fold-change in EC50 relative to a wild-type reference virus is calculated to quantify the level of resistance.[12]
Visualizing the Path to Resistance
The following diagrams, generated using the DOT language, illustrate key concepts in assessing the genetic barrier to resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resistance Mutations in Human Immunodeficiency Virus Type 1 Integrase Selected with Elvitegravir Confer Reduced Susceptibility to a Wide Range of Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Primary Elvitegravir Resistance-Associated Mutations in HIV-1 Integrase on Drug Susceptibility and Viral Replication Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HIV–1 resistance to dolutegravir: update and new insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of the genetic mechanisms of dolutegravir resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Drug Resistance Database [hivdb.stanford.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a phenotypic susceptibility assay for HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
Comparative study of the metabolic pathways of Elvitegravir and other antiretrovirals
A comparative analysis of the metabolic pathways of the HIV integrase strand transfer inhibitor (INSTI) Elvitegravir and other notable antiretrovirals in its class—Raltegravir, Dolutegravir, and Bictegravir—reveals significant differences that influence their clinical application, particularly concerning drug-drug interactions and dosing strategies. Understanding these metabolic routes is crucial for optimizing therapeutic regimens for individuals with HIV-1.
Elvitegravir's metabolism is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system, with a secondary, minor pathway involving glucuronidation by UGT1A1/3 enzymes.[1][2] This heavy reliance on CYP3A4 necessitates co-administration with a pharmacokinetic booster like cobicistat or ritonavir, which are potent CYP3A4 inhibitors.[2][3][4] This boosting significantly increases Elvitegravir's bioavailability and extends its half-life, allowing for once-daily dosing.[2]
In contrast, other INSTIs exhibit different metabolic profiles. Raltegravir is cleared almost exclusively through glucuronidation mediated by the UGT1A1 enzyme, with minimal involvement of the CYP450 system.[5][6][7][8] This pathway makes it less susceptible to drug-drug interactions involving CYP enzymes.[7][8] Dolutegravir is also primarily metabolized by UGT1A1, but with a minor contribution from CYP3A4.[9][10][11] Bictegravir undergoes metabolism by both CYP3A4 and UGT1A1, with each pathway playing a significant role.[12][13][14]
These variations in metabolic clearance directly impact the potential for drug-drug interactions. The reliance of Elvitegravir and, to a lesser extent, Bictegravir and Dolutegravir on CYP3A4 means that co-administration with strong inducers or inhibitors of this enzyme can significantly alter their plasma concentrations.[10][12][15] Raltegravir's profile, being independent of CYP pathways, offers an advantage in complex regimens where avoiding such interactions is paramount.[7]
Data Presentation: Comparative Metabolism of HIV Integrase Inhibitors
The following table summarizes the key metabolic and pharmacokinetic parameters of Elvitegravir and other selected integrase inhibitors.
| Parameter | Elvitegravir (Boosted) | Raltegravir | Dolutegravir | Bictegravir |
| Primary Metabolic Pathway | CYP3A4 Oxidation[1][2][4] | UGT1A1 Glucuronidation[5][6][7] | UGT1A1 Glucuronidation[9][10][11] | CYP3A4 Oxidation & UGT1A1 Glucuronidation (approx. equal contribution)[12][13][14] |
| Secondary Metabolic Pathway | UGT1A1/3 Glucuronidation[1][2][4] | N/A | CYP3A4 Oxidation[9][10][11] | N/A |
| Primary Route of Elimination | Feces (~95%)[1][15] | Feces (~51%), Urine (~32%)[5] | Feces (~64%), Urine (~32%)[11] | Feces (~60%), Urine (~35%)[13][16] |
| Plasma Half-life (t½) | ~8.7 - 13.7 hours (with Ritonavir)[1][15] | ~7 - 12 hours[7] | ~14 hours[10] | ~17 hours[13][14] |
| CYP3A4 Substrate | Yes (Major)[1][2] | No[8] | Yes (Minor)[9][10] | Yes (Major)[12][13] |
| UGT1A1 Substrate | Yes (Minor)[1][2] | Yes (Major)[5][6] | Yes (Major)[9][10] | Yes (Major)[12][13] |
| Need for PK Booster | Yes (Ritonavir or Cobicistat)[2][3] | No | No | No |
Visualization of Metabolic Pathways
The diagram below illustrates the distinct primary and secondary metabolic pathways for each of the four antiretroviral drugs.
Caption: Comparative metabolic pathways of four HIV integrase inhibitors.
Experimental Protocols
The characterization of antiretroviral metabolic pathways involves a series of standardized in vitro and in vivo experiments.
1. In Vitro Metabolic Stability Assay
-
Objective: To determine the rate at which a drug is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
-
Methodology:
-
The test compound (e.g., Elvitegravir) is incubated at a low concentration (typically 1 µM) with a source of metabolic enzymes, such as human liver microsomes (for Phase I metabolism) or hepatocytes (for Phase I and II metabolism).[17]
-
For microsomal assays, a cofactor like NADPH is added to initiate CYP450-mediated reactions.[17] For assessing glucuronidation, UDPGA is added.
-
Samples are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is stopped by adding a solvent like cold acetonitrile.
-
The concentration of the remaining parent drug in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The rate of disappearance is used to calculate the drug's half-life (t½) and intrinsic clearance (CLint).[18]
-
2. Reaction Phenotyping
-
Objective: To identify the specific enzymes (e.g., CYP3A4, UGT1A1) responsible for metabolizing the drug.
-
Methodology:
-
Recombinant Enzymes: The drug is incubated separately with a panel of cDNA-expressed human enzymes (e.g., individual CYPs or UGTs) to see which ones produce metabolites.[5][19]
-
Chemical Inhibition: The drug is incubated with human liver microsomes in the presence and absence of known selective inhibitors for specific enzymes. A significant reduction in metabolism in the presence of an inhibitor (e.g., ketoconazole for CYP3A4) points to the involvement of that enzyme.[5]
-
Correlation Analysis: The rate of metabolite formation is correlated with the known enzymatic activity levels across a panel of individual human liver microsomes. A strong correlation with a specific enzyme's activity confirms its role.[5]
-
3. Human Mass Balance Study
-
Objective: To provide a definitive understanding of the absorption, metabolism, and excretion (AME) of a drug in humans.
-
Methodology:
-
A single, safe dose of a radiolabeled version of the drug (e.g., [14C]Elvitegravir) is administered to a small group of healthy volunteers.[5][9]
-
Plasma, urine, and feces are collected at regular intervals over an extended period (e.g., up to 10 days) until most of the radioactivity has been recovered.[5][11]
-
Total radioactivity in each sample is measured to determine the routes and rates of excretion.
-
Analytical techniques like LC-MS/MS combined with radiometric detection are used to separate and identify the parent drug and its various metabolites in the collected samples.[11] This allows for quantification of each biotransformation pathway's contribution to the drug's overall elimination.
-
Visualization of Experimental Workflow
The diagram below outlines the typical experimental workflow used to characterize the metabolic profile of a new drug candidate.
Caption: Standard workflow for drug metabolism characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Elvitegravir, an oral HIV integrase inhibitor, for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug Interactions with Cobicistat- or Ritonavir-Boosted Elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Safety of Boosted Elvitegravir in Subjects with Hepatic Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clinical pharmacology profile of raltegravir, an HIV-1 integrase strand transfer inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism, Excretion, and Mass Balance of the HIV-1 Integrase Inhibitor Dolutegravir in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. journals.asm.org [journals.asm.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 15. Elvitegravir - Wikipedia [en.wikipedia.org]
- 16. gilead.com [gilead.com]
- 17. m.youtube.com [m.youtube.com]
- 18. In Vitro Metabolism Studies - Creative Biolabs [creative-biolabs.com]
- 19. Pharmacogenomics of Antiretroviral Drug Metabolism and Transport - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of HIV-1 Integrase Inhibitor 4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds such as HIV-1 integrase inhibitor 4 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent antiviral compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Given that HIV-1 integrase inhibitors are potent antiviral agents, they should be handled as hazardous chemicals.[1] All personnel must adhere to established safety protocols to minimize exposure risk. This includes the use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection.[2][3] All handling of the compound, especially in powdered form, should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols.[2][4]
Quantitative Data for Hazardous Waste Management
Proper management of chemical waste is governed by specific quantitative limits and timelines. The following table summarizes key parameters for the accumulation of hazardous waste in a laboratory setting.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste Volume | 55 gallons per Satellite Accumulation Area | [5] |
| Maximum Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | [5] |
| Maximum Storage Time | Up to 12 months from the start of accumulation | [5] |
| Container Rinse (Highly Toxic) | First three rinses must be collected as hazardous waste | [6] |
| Dilute Aqueous Waste for Drain Disposal | Concentration <10% (v/v) with a pH between 7-9 (with institutional approval) | [6] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the proper disposal of this compound, from initial waste generation to final pickup.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused compound, contaminated gloves, weigh boats, and bench paper, in a designated, leak-proof hazardous waste container.[6][7]
-
Liquid Waste: Collect all liquid waste containing the compound, including solutions and the initial rinses of contaminated glassware, in a separate, compatible, and clearly labeled hazardous waste container.[6][7] Plastic containers are often preferred to glass to minimize the risk of breakage.[8]
-
Sharps Waste: Any needles or other sharp instruments contaminated with the compound must be disposed of in a designated, puncture-resistant sharps container.[3]
2. Container Management and Labeling:
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate percentages.[7][8] The label must also include the date of waste generation, the laboratory location (building and room number), and the name of the Principal Investigator.[8]
-
Container Integrity: Ensure that all waste containers are in good condition, compatible with the chemical waste, and are kept securely closed except when adding waste.[6][7]
-
Secondary Containment: All liquid hazardous waste containers should be stored in secondary containment to prevent spills.[6]
3. Disposal of Empty Containers:
-
Initial Rinse: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[6] For a compound of this nature, it is best practice to collect the first three rinses as hazardous waste.[6]
-
Defacing Labels: Before disposing of the rinsed container in the regular trash or designated glass disposal, all original labels must be completely removed or defaced.[6][9]
4. Arranging for Waste Pickup:
-
Request Pickup: Once a waste container is full or has been in storage for the maximum allowable time, a waste pickup must be requested from your institution's Environmental Health and Safety (EHS) department.[6][8][9]
-
Documentation: Complete any necessary waste disposal forms provided by your EHS office, ensuring all information is accurate and complete.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. Q&A: How to protect health care workers from occupational exposure to hazardous drugs | Devex [devex.com]
- 2. dev.sheqmanagement.com [dev.sheqmanagement.com]
- 3. CCOHS: HIV/AIDS Precautions - Laboratories [ccohs.ca]
- 4. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. mcneese.edu [mcneese.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling HIV-1 Integrase Inhibitor 4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling potent compounds such as HIV-1 integrase inhibitors. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for HIV-1 Integrase Inhibitor 4 (CAS No. 544467-07-4). Adherence to these procedures is critical to minimize exposure risk and ensure laboratory safety.
Chemical and Hazard Data
A clear understanding of the compound's properties and associated hazards is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 544467-07-4 | [1] |
| Molecular Formula | C₁₁H₉N₃O₄ | [1] |
| Molecular Weight | 247.2069 g/mol | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Storage Temperature | -20°C (Powder) | [2] |
| Solution Stability | Solutions are unstable. Prepare fresh. | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is essential to create a barrier between the researcher and the hazardous compound. The following PPE is mandatory when handling this compound.
Primary Engineering Controls:
-
Process Isolation: Whenever possible, handle the compound within a closed system such as a glovebox or a ventilated laminar flow enclosure to minimize direct contact.[3]
-
Containment Equipment: Utilize equipment designed for handling potent compounds, such as glovebox isolators and local exhaust ventilation.[3]
Personal Protective Equipment:
-
Gloves: Wear two pairs of powder-free nitrile gloves. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles are required to protect against splashes.[4]
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn.
-
Respiratory Protection: For operations that may generate dust or aerosols, a respirator (such as an N95 or higher) is necessary.[4] For highly potent compounds, a powered air-purifying respirator (PAPR) may be required.[5]
-
Full Body Protection: For larger scale operations or in case of a significant spill, coveralls or "bunny suits" offer head-to-toe protection.[4]
Experimental Protocols: Handling and Disposal Workflow
The following step-by-step workflow outlines the safe handling, use, and disposal of this compound in a laboratory setting.
1. Preparation and Weighing:
-
All weighing and preparation of stock solutions should be conducted within a certified chemical fume hood or a glovebox to control exposure.[3]
-
Use dedicated utensils (spatulas, weigh boats) for this compound.
-
Prepare solutions fresh for each experiment as they are unstable.[2]
2. Experimental Use:
-
Handle all solutions and experimental setups within a fume hood.
-
Avoid the generation of aerosols.
-
Clearly label all containers with the compound name and hazard symbols.
3. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Gently collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable disinfectant, such as a 1:100 dilution of household bleach, followed by a final rinse with water.[6]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert the designated emergency response team.
-
Restrict access to the contaminated area.
-
Follow established institutional procedures for large chemical spills.
-
4. Decontamination and Waste Disposal:
-
Equipment: Decontaminate all non-disposable equipment that has come into contact with the inhibitor. This can be done by thoroughly washing with a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent wash and rinsing.
-
Waste:
-
Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the inhibitor in a sealed, labeled hazardous waste container. Do not pour down the drain.[7]
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program in accordance with local, state, and federal regulations. Certain reagents containing sodium azide, which may be used in related assays, can form explosive compounds with lead and copper plumbing and require copious amounts of water when disposing of small, permissible quantities.
-
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. HIV-1 integrase inhibitor|544467-07-4|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. aiha.org [aiha.org]
- 6. Inactivation and Disinfection of HIV: A Summary - Proceedings Workshop on Needle Exchange and Bleach Distribution Programs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Managing laboratory waste from HIV-related molecular testing: Lessons learned from African countries - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
